((m-Tolyloxy)methyl)oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86974. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAFQPYCJBLWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862861 | |
| Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [HSDB] | |
| Record name | m-Cresyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | m-Cresyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2186-25-6 | |
| Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((m-Tolyloxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2186-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(m-tolyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
((m-Tolyloxy)methyl)oxirane chemical structure and properties
An In-Depth Technical Guide to ((m-Tolyloxy)methyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as m-cresyl glycidyl ether, is an aromatic glycidyl ether. It is a member of the tolyloxy-oxirane family, characterized by a methylphenyl group linked via an ether bond to a glycidyl moiety. This compound and its isomers (o- and p-cresyl glycidyl ether) are primarily utilized in industrial applications, most notably as reactive diluents in epoxy resin formulations. Their function is to reduce the viscosity of the resin, thereby improving its handling and processing characteristics, while also participating in the curing reaction to become an integral part of the final polymer network.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on providing detailed information for researchers and professionals in chemistry and materials science.
Chemical Structure and Identification
The chemical structure of this compound consists of an oxirane (epoxide) ring and a meta-tolyl group connected by a methylene ether linkage.
Chemical Structure:
Synonyms: [1]
-
m-Cresyl glycidyl ether
-
2-((m-Tolyloxy)methyl)oxirane
-
3-Methylphenyl glycidyl ether
-
1-(m-Tolyloxy)-2,3-epoxypropane
CAS Number: 2186-25-6[1]
Molecular Formula: C₁₀H₁₂O₂[1]
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Odor | Characteristic |
Table 2: Tabulated Physical and Chemical Data
| Property | Value | Conditions | Reference |
| Boiling Point | 259 °C (approx.) | 760 mmHg | |
| Density | 1.08 g/cm³ | 25 °C | [2] |
| Refractive Index | ~1.52 | 25 °C | |
| Vapor Pressure | <0.01 mmHg | 25 °C | |
| Flash Point | >110 °C | Closed Cup | |
| Water Solubility | Insoluble | 20 °C | |
| Log P (octanol/water) | 2.4 (estimated) | [1] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristic Peaks/Signals |
| ¹H NMR | δ ~7.2-6.7 ppm (m, 4H, Ar-H), δ ~4.2-3.8 ppm (m, 2H, -O-CH₂-), δ ~3.4-3.1 ppm (m, 1H, -CH-O), δ ~2.9-2.6 ppm (m, 2H, oxirane CH₂), δ ~2.3 ppm (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ ~158 ppm (Ar-C-O), δ ~139 ppm (Ar-C-CH₃), δ ~129, 121, 117, 113 ppm (Ar-CH), δ ~70 ppm (-O-CH₂-), δ ~50 ppm (oxirane CH), δ ~44 ppm (oxirane CH₂), δ ~21 ppm (Ar-CH₃) |
| FT-IR (neat) | ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2920, 2870 cm⁻¹ (aliphatic C-H stretch), ~1600, 1490 cm⁻¹ (Ar C=C stretch), ~1240 cm⁻¹ (asymmetric C-O-C stretch), ~915, 840 cm⁻¹ (epoxide ring vibrations) |
| Mass Spec (EI) | m/z 164 (M⁺), 107 (base peak, [M-C₃H₅O]⁺), 91, 77 |
Synthesis
This compound is typically synthesized via a Williamson ether synthesis reaction between m-cresol and epichlorohydrin in the presence of a base.
Synthesis Reaction Diagram
Caption: Synthesis of this compound.
Experimental Protocol: General Procedure for Synthesis
This protocol describes a general method for the synthesis of this compound.
Materials:
-
m-Cresol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve m-cresol in toluene.
-
Addition of Base: While stirring vigorously, add a stoichiometric amount of aqueous sodium hydroxide solution to the flask. This will form the sodium salt of m-cresol.
-
Addition of Epichlorohydrin: Slowly add an excess of epichlorohydrin to the reaction mixture via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water and brine in a separatory funnel to remove unreacted base and salt.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, FT-IR, and MS).
Applications in Materials Science
The primary application of this compound is as a reactive diluent for epoxy resins.
Role as a Reactive Diluent
Epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), are often highly viscous, making them difficult to process and apply. Reactive diluents are low-viscosity epoxy-functional compounds that are added to the resin to:
-
Reduce Viscosity: This improves the flow and handling properties of the resin, allowing for easier mixing with curing agents and fillers, and better impregnation of composite materials.
-
Participate in Curing: The glycidyl group of the diluent reacts with the curing agent, incorporating the diluent into the polymer network. This minimizes the negative impact on the final mechanical and thermal properties that would be seen with non-reactive diluents.[3]
Experimental Workflow: Use as a Reactive Diluent
This workflow outlines the general steps for incorporating this compound into an epoxy resin formulation.
Caption: Workflow for using this compound as a reactive diluent.
Standard Test Methods for Evaluation
The performance of epoxy resins formulated with reactive diluents can be evaluated using various standard test methods, such as those published by ASTM International.
Table 4: Relevant ASTM Standards for Epoxy Resin Testing
| ASTM Standard | Title | Relevance |
| ASTM D1652 | Standard Test Method for Epoxy Content of Epoxy Resins | To determine the epoxide equivalent weight of the resin-diluent blend.[4][5] |
| ASTM D2393 | Standard Test Method for Viscosity of Epoxy Resins and Related Components | To measure the reduction in viscosity achieved by adding the diluent. |
| ASTM D638 | Standard Test Method for Tensile Properties of Plastics | To evaluate the effect of the diluent on the mechanical strength of the cured epoxy. |
| ASTM D790 | Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials | To assess the impact of the diluent on the stiffness and strength in bending. |
| ASTM D648 | Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position | To determine the effect of the diluent on the thermal stability of the cured epoxy. |
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.
Conclusion
This compound is a valuable industrial chemical, primarily serving as a reactive diluent in epoxy resin systems. Its ability to effectively reduce viscosity while participating in the curing reaction makes it a useful tool for formulators seeking to improve the processability of epoxy resins without significantly compromising the final properties of the cured material. This guide has provided a detailed overview of its chemical and physical properties, a general synthesis protocol, and an outline of its application in epoxy formulations, offering a solid foundation for researchers and professionals working with this compound. As with all chemicals, proper safety precautions are essential when handling this compound.
References
An In-depth Technical Guide to the Synthesis Mechanism of m-Cresyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of m-cresyl glycidyl ether, a key intermediate in various chemical and pharmaceutical applications. The document details the core synthesis mechanism, focusing on the widely utilized Williamson ether synthesis approach involving the reaction of m-cresol with epichlorohydrin. Special emphasis is placed on the role of phase-transfer catalysis in enhancing reaction efficiency and yield. This guide includes detailed experimental protocols, quantitative data on reaction parameters, and a discussion of potential side reactions and purification strategies. Visual diagrams are provided to elucidate the reaction pathways and experimental workflows, offering a thorough resource for professionals in chemical research and drug development.
Introduction
m-Cresyl glycidyl ether is a valuable chemical intermediate used as a reactive diluent in epoxy resins and as a building block in the synthesis of various organic molecules, including pharmaceuticals. Its structure, featuring a reactive epoxide ring and an aromatic moiety, allows for diverse chemical modifications. The most common and industrially viable method for its synthesis is the reaction of m-cresol with epichlorohydrin in the presence of a base. Modern methodologies often employ phase-transfer catalysts to improve reaction rates and yields.
Core Synthesis Mechanism: Williamson Ether Synthesis
The synthesis of m-cresyl glycidyl ether from m-cresol and epichlorohydrin proceeds via a two-step mechanism. This process is a variation of the classic Williamson ether synthesis.
Step 1: Deprotonation of m-Cresol
The synthesis is initiated by the deprotonation of the phenolic hydroxyl group of m-cresol by a base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding m-cresolate anion. This anion is a potent nucleophile.
Step 2: Nucleophilic Attack and Ring Closure
The m-cresolate anion then undergoes a nucleophilic attack on the terminal carbon of epichlorohydrin. This reaction opens the epoxide ring to form a chlorohydrin intermediate. In the presence of a base, this intermediate undergoes an intramolecular Williamson ether synthesis, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the final m-cresyl glycidyl ether product.
The Role of Phase-Transfer Catalysis (PTC)
In a biphasic system (e.g., an organic solvent and an aqueous solution of the base), the m-cresolate anion resides predominantly in the aqueous phase, while epichlorohydrin is in the organic phase. This phase separation limits the reaction rate. Phase-transfer catalysts (PTCs), such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts, are employed to overcome this limitation.
The PTC facilitates the transfer of the m-cresolate anion from the aqueous phase to the organic phase. The lipophilic cation of the PTC forms an ion pair with the m-cresolate anion, which is soluble in the organic phase. This allows the nucleophile to readily react with epichlorohydrin, significantly accelerating the reaction rate and improving the overall yield.
Quantitative Data and Reaction Parameters
The yield and purity of m-cresyl glycidyl ether are highly dependent on several reaction parameters. The following tables summarize the impact of these parameters based on literature data for aryl glycidyl ether synthesis.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Molar Ratio (Catalyst:m-cresol) | Reaction Time (hours) | Yield (%) |
| None | - | 5 | ~60-70 |
| Tetrabutylammonium Bromide (TBAB) | 0.02 | 3 | >90 |
| Benzyltriethylammonium Chloride (BTEAC) | 0.02 | 3.5 | ~85-90 |
| Polyethylene Glycol (PEG-400) | 0.05 | 4 | ~80-85 |
Table 2: Effect of Reaction Temperature and Time
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| 50 | 8 | ~75 | Slower reaction rate |
| 70 | 4 | >90 | Optimal temperature for high yield |
| 90 | 2 | ~88 | Increased potential for side reactions |
Table 3: Molar Ratio of Reactants
| m-Cresol : Epichlorohydrin : Base (NaOH) | Yield (%) | Notes |
| 1 : 1.2 : 1.1 | ~85 | Slight excess of epichlorohydrin and base |
| 1 : 1.5 : 1.2 | >90 | Commonly used ratio for high conversion |
| 1 : 2.0 : 1.5 | >90 | Larger excess of epichlorohydrin can be used |
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of m-cresyl glycidyl ether using phase-transfer catalysis.
Materials:
-
m-Cresol
-
Epichlorohydrin
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add m-cresol (1.0 mol), epichlorohydrin (1.5 mol), toluene (200 mL), and tetrabutylammonium bromide (0.02 mol).
-
Addition of Base: While stirring the mixture vigorously, slowly add a 50% aqueous solution of sodium hydroxide (1.2 mol) dropwise using a dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 60-70°C.
-
Reaction: After the addition of the base is complete, continue stirring the mixture at 70°C for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (100 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining base and salt.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The crude m-cresyl glycidyl ether can be purified by vacuum distillation to obtain a high-purity product.
Potential Side Reactions
Several side reactions can occur during the synthesis of m-cresyl glycidyl ether, potentially reducing the yield and purity of the final product.
-
Hydrolysis of Epichlorohydrin: Epichlorohydrin can be hydrolyzed by the aqueous base to form glycerol and other byproducts. Using a concentrated base solution and maintaining a moderate temperature can minimize this.
-
Reaction of m-Cresol with the Product: The m-cresolate anion can attack the epoxide ring of the newly formed m-cresyl glycidyl ether, leading to the formation of higher molecular weight byproducts. This is more likely to occur if there is a high concentration of unreacted m-cresolate.
-
Polymerization: The epoxide ring can undergo polymerization under certain conditions, especially at higher temperatures.
Careful control of reaction conditions, such as temperature, stoichiometry, and the rate of base addition, is crucial to minimize these side reactions.
Conclusion
The synthesis of m-cresyl glycidyl ether via the reaction of m-cresol and epichlorohydrin is a well-established and efficient method. The use of phase-transfer catalysis is highly recommended to achieve high yields in shorter reaction times. This technical guide provides researchers, scientists, and drug development professionals with a detailed understanding of the synthesis mechanism, critical reaction parameters, and a practical experimental protocol. By carefully controlling the experimental conditions, high-purity m-cresyl glycidyl ether can be reliably synthesized for a variety of applications.
Spectroscopic Profile of 3-Tolyl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-tolyl glycidyl ether (also known as m-cresyl glycidyl ether), a chemical intermediate of interest in various research and development applications. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-tolyl glycidyl ether.
Table 1: ¹H NMR Spectroscopic Data for 3-Tolyl Glycidyl Ether
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 | t | 1H | Ar-H |
| 6.78 - 6.71 | m | 3H | Ar-H |
| 4.18 | dd | 1H | -OCH₂- (glycidyl) |
| 3.95 | dd | 1H | -OCH₂- (glycidyl) |
| 3.33 | m | 1H | -CH- (glycidyl) |
| 2.88 | dd | 1H | -CH₂- (epoxide) |
| 2.73 | dd | 1H | -CH₂- (epoxide) |
| 2.33 | s | 3H | Ar-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 3-Tolyl Glycidyl Ether
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | Ar-C-O |
| 139.8 | Ar-C-CH₃ |
| 129.5 | Ar-CH |
| 121.5 | Ar-CH |
| 117.0 | Ar-CH |
| 112.5 | Ar-CH |
| 70.0 | -OCH₂- (glycidyl) |
| 50.3 | -CH- (glycidyl) |
| 44.8 | -CH₂- (epoxide) |
| 21.6 | Ar-CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopy Peak List for 3-Tolyl Glycidyl Ether
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2995 - 2850 | Medium | Aliphatic C-H Stretch |
| 1610, 1585, 1490 | Strong | Aromatic C=C Bending |
| 1250, 1040 | Strong | Aryl-O-C Asymmetric & Symmetric Stretch |
| 915, 840 | Strong | Epoxide Ring Vibrations |
Sample preparation: Neat, thin film between NaCl plates or using an ATR accessory.
Table 4: Mass Spectrometry Data for 3-Tolyl Glycidyl Ether
| m/z | Relative Intensity (%) | Assignment |
| 164 | 40 | [M]⁺ (Molecular Ion) |
| 108 | 100 | [M - C₃H₄O]⁺ (Base Peak) |
| 107 | 80 | [M - C₃H₅O]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Approximately 5-25 mg of 3-tolyl glycidyl ether is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1][2] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Spectral width: 0 to 220 ppm
-
Proton decoupling is applied during acquisition to simplify the spectrum.
-
-
Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR Spectroscopy:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental absorptions.[3][4][5][6][7]
-
Sample Application: A small drop of neat 3-tolyl glycidyl ether is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3][4]
-
Spectrum Acquisition: The sample spectrum is then recorded. For liquid samples, applying pressure is generally not necessary.[4] The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Collection: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[3]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A dilute solution of 3-tolyl glycidyl ether in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in the ion source.[8]
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11] This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.[9][11]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[11]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.[12]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. s4science.at [s4science.at]
- 4. youtube.com [youtube.com]
- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
An In-depth Technical Guide on the Physical Properties of ((m-Tolyloxy)methyl)oxirane
This technical guide provides a detailed overview of the core physical properties of ((m-Tolyloxy)methyl)oxirane, a compound of interest for researchers, scientists, and professionals in drug development. This document focuses on its boiling point and density, presenting quantitative data in a structured format.
Chemical Identity
-
Systematic Name: 2-[(3-Methylphenoxy)methyl]oxirane[1]
-
Common Synonyms: m-Cresyl Glycidyl Ether, 3-Tolyl Glycidyl Ether[1]
Physical Properties
The physical characteristics of this compound are critical for its handling, application, and process design in research and manufacturing. The key properties are summarized below.
Data Presentation
| Physical Property | Value | Conditions | Source |
| Boiling Point | 140 °C | at 15 mmHg | [1][3] |
| Specific Gravity | 1.11 | at 20/20 °C | [1][3] |
Experimental Protocols
Detailed experimental methodologies for the determination of the boiling point and density of this compound are not explicitly detailed in the reviewed literature. The provided data are referenced from chemical supplier technical data sheets and established chemical databases. These values are typically determined using standard laboratory techniques such as distillation under reduced pressure for boiling point and pycnometry or densitometry for specific gravity.
Logical Relationship of Physical Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.
Caption: Relationship between the compound and its key physical data.
References
An In-depth Technical Guide to the Ring-Opening Mechanism of m-Cresyl Glycidyl Ether with Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
m-Cresyl glycidyl ether (m-CGE) is a common monofunctional reactive diluent used to reduce the viscosity of epoxy resin formulations. The curing process, typically initiated by amine hardeners, involves the nucleophilic ring-opening of the epoxide group. A thorough understanding of this reaction mechanism is critical for controlling the cure kinetics, network structure, and ultimate thermomechanical properties of the cured thermoset. This guide details the core chemical pathways, explores the factors influencing reaction rates and regioselectivity, presents quantitative data from model systems, and provides standardized protocols for experimental analysis.
Core Reaction Mechanism
The fundamental reaction between m-cresyl glycidyl ether and an amine involves the nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on one of the electrophilic carbon atoms of the oxirane (epoxide) ring. This process results in the formation of a β-amino alcohol.
The overall reaction can be described in two main stages:
-
Primary Amine Addition: A primary amine (R-NH₂) contains two active hydrogens. The initial reaction involves one of these active hydrogens attacking an epoxide group, forming a secondary amine and a secondary hydroxyl group.[1] This reaction is autocatalytic, as the newly formed hydroxyl group can accelerate subsequent ring-opening reactions by forming a hydrogen-bonded complex with the epoxide, making the ring more susceptible to nucleophilic attack.[2]
-
Secondary Amine Addition: The secondary amine formed in the first stage is also reactive and can proceed to react with a second epoxide molecule.[1] This reaction leads to the formation of a tertiary amine and another hydroxyl group. The reaction rate of the secondary amine is generally slower than that of the primary amine due to increased steric hindrance.[1][3]
Regioselectivity
With an unsymmetrical epoxide like m-CGE, the amine can attack one of two carbons: the terminal, less-substituted carbon (Cα) or the internal, more-substituted carbon (Cβ) of the oxirane ring.
-
SN2 Mechanism (Normal Addition): Under neutral or basic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophilic amine preferentially attacks the less sterically hindered terminal carbon atom. This is the predominant pathway for most epoxy-amine systems and results in the "normal" addition product.[4][5]
-
SN1-like Mechanism (Abnormal Addition): In the presence of strong acids or certain Lewis acid catalysts, the epoxide oxygen can be protonated or coordinated.[4] This creates significant positive charge character on the more substituted carbon atom, favoring a nucleophilic attack at this internal position. This pathway is less common for standard amine curing but can be induced.
Side Reactions
While the primary reaction is the addition of amines to the epoxide, other reactions can occur, particularly at elevated temperatures or with specific catalysts:
-
Etherification: The hydroxyl groups generated during the amine addition can themselves act as nucleophiles and attack epoxide rings.[1][6] This etherification reaction is typically slower than the amine reaction but becomes more significant at high temperatures or when there is an excess of epoxy groups.[1][7]
-
Homopolymerization: In the presence of certain initiators, such as tertiary amines or Lewis acids, the epoxide groups can react with each other in an anionic polymerization process.[1][7]
Quantitative Reaction Data
Precise kinetic data for m-cresyl glycidyl ether is not extensively published. However, phenyl glycidyl ether (PGE) serves as an excellent and widely studied model system that provides valuable insights into the reaction kinetics.
Table 1: Kinetic Parameters for Phenyl Glycidyl Ether (PGE) - Amine Reactions
| Amine Reactant | Solvent | Temperature (°C) | Activation Energy (Ea, kcal/mol) | Rate Constant Ratio (k_primary / k_secondary) | Source |
| 2,5-dimethyl-2,5-hexanediamine | DMSO | 46 - 100 | 13.7 | ~60 | [8] |
| n-Butylamine | - | - | 13 - 14 | ~2.0 | [2] |
| Methylene Dianiline (aromatic) | - | - | - | 7 - 12 | [8] |
Note: The exceptionally high rate constant ratio for 2,5-dimethyl-2,5-hexanediamine highlights the significant impact of steric hindrance on the reactivity of the secondary amine formed after the initial addition.[8]
Table 2: Regioselectivity of Epoxide Ring-Opening under Various Conditions
| Epoxide | Nucleophile | Catalyst/Conditions | Major Product | Mechanism | Source |
| Phenyl Glycidyl Ether | Aliphatic Amine | Solvent-free, Room Temp | Attack at terminal carbon | SN2 | [9] |
| Styrene Oxide | Aromatic Amine | Silica-bonded S-sulfonic acid | Attack at benzylic carbon | SN1-like | [9] |
| Propylene Oxide | Aniline | YCl₃ | Attack at less hindered carbon | SN2 | [4] |
| Various Epoxides | Primary Amines | DMF/H₂O, 60°C | Monoalkylation at less hindered carbon | SN2 | [10] |
Visualized Mechanisms and Workflows
Diagram 1: Ring-Opening Reaction Pathway
Caption: Reaction sequence of m-CGE with a primary amine.
Diagram 2: Regioselectivity of Nucleophilic Attack
References
- 1. appliedpoleramic.com [appliedpoleramic.com]
- 2. researchgate.net [researchgate.net]
- 3. hanepoxy.net [hanepoxy.net]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
An In-depth Technical Guide on the Thermodynamic Properties of ((m-Tolyloxy)methyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of the compound ((m-Tolyloxy)methyl)oxirane (m-cresyl glycidyl ether). Due to the current absence of specific experimental thermodynamic data for this molecule in publicly available literature, this document outlines the established experimental and computational methodologies for determining such properties for epoxide compounds. It serves as a foundational resource for researchers seeking to characterize the thermodynamic profile of this compound, which is crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The guide details experimental protocols for calorimetry and includes a conceptual workflow for the determination of key thermodynamic parameters.
Introduction
This compound, also known as m-cresyl glycidyl ether, is an epoxide compound with applications in the synthesis of various organic molecules and polymers. A thorough understanding of its thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, is fundamental for process development, reaction optimization, and safety assessments. These properties govern the spontaneity and equilibrium of chemical reactions involving this compound and provide insights into its relative stability.
Core Thermodynamic Properties
The key thermodynamic properties of interest for this compound are:
-
Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
-
Standard Molar Entropy (S°) : The entropy content of one mole of the substance under standard state conditions.
-
Gibbs Free Energy of Formation (ΔGf°) : The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. This value indicates the spontaneity of the formation reaction.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.
Data Presentation Framework
Should experimental or computational data become available, it would be structured as follows for clarity and comparative analysis.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Symbol | Value (Unit) | Method |
| Molar Mass | M | 164.20 g/mol | - |
| Enthalpy of Formation | ΔHf° | Data not available | - |
| Standard Molar Entropy | S° | Data not available | - |
| Gibbs Free Energy of Formation | ΔGf° | Data not available | - |
| Heat Capacity | Cp | Data not available | - |
Experimental Determination of Thermodynamic Properties
The determination of thermodynamic properties for epoxide compounds like this compound typically involves calorimetric techniques.[1][2]
Reaction Calorimetry for Enthalpy of Formation
A common method to determine the enthalpy of formation of epoxides is through reaction calorimetry, specifically by measuring the heat of reduction.[1][2]
Experimental Protocol: Heat of Reduction via Reaction Calorimetry
-
Reactant Preparation : A solution of a strong reducing agent, such as lithium triethylborohydride (LiEt₃BH), in a suitable solvent like triethylene glycol dimethyl ether is prepared in a reaction calorimeter maintained at a constant temperature (e.g., 25.1 °C).[1]
-
Reaction 1: Epoxide Reduction : A known amount of pure liquid this compound is injected into the reducing agent solution. The epoxide undergoes a rapid and quantitative reduction to the corresponding alcohol (1-(m-tolyloxy)propan-2-ol). The heat of this reaction (ΔHr1) is measured.[1]
-
Reaction 2: Alcohol Dissolution : In a separate experiment, the pure liquid product alcohol (1-(m-tolyloxy)propan-2-ol) is dissolved in the same reducing agent solution. This process forms the same solvated lithium salt of the alcohol and releases hydrogen gas. The heat of this reaction (ΔHr2) is measured.[1]
-
Calculation of Enthalpy of Reduction : The condensed-phase heat of reduction (ΔHred) is obtained by subtracting the second reaction enthalpy from the first: ΔHred = ΔHr1 - ΔHr2.[1]
-
Calculation of Enthalpy of Formation : The enthalpy of formation of the epoxide can then be calculated using the known enthalpy of formation of the corresponding alcohol and the measured enthalpy of reduction.
Determination of Heat of Vaporization
To obtain the gas-phase enthalpy of formation, the heat of vaporization (ΔHvap) is required. Ebulliometry is a technique used for this purpose, where the boiling point of the substance is measured at various pressures.[1]
Heat Capacity Measurement
The heat capacity of solid epoxide prepolymers can be measured using differential thermal analysis (DTA).[3] This technique can also be used to determine the glass transition temperature, enthalpy, and entropy.[3]
Computational Approaches
In the absence of experimental data, computational chemistry provides valuable estimates of thermodynamic properties.
-
Density Functional Theory (DFT) : DFT calculations can be employed to determine the Gibbs free energy and heat of reaction for transformations involving epoxides.[4][5]
-
Group Contribution Methods (GCMs) : GCMs can be used to estimate various physical and thermodynamic properties, including the standard enthalpy of formation and Gibbs free energy of formation.[4][5] High-level computational methods like G3 and CBS-APNO have shown good agreement with experimental data for other epoxides.[1][2]
Experimental and Computational Workflow
The logical flow for determining the thermodynamic properties of this compound is outlined below. This workflow integrates both experimental and computational steps to provide a comprehensive thermodynamic profile of the molecule.
Figure 1: Conceptual workflow for the determination of thermodynamic properties.
Conclusion
This technical guide has outlined the necessary experimental and computational methodologies for the comprehensive thermodynamic characterization of this compound. While specific data for this compound is currently lacking in the literature, the protocols and workflows described herein provide a clear path forward for researchers. The determination of these fundamental properties is a critical step in enabling the effective and safe application of this compound in drug development and materials science. Further research is encouraged to populate the thermodynamic data for this compound, which will be of significant value to the scientific community.
References
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic properties of solid epoxide prepolymers | Publicación [silice.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of the Isomerization of Monoterpene Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Aryl Glycidyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl glycidyl ethers, a class of organic compounds characterized by an aromatic ring linked to a glycidyl group via an ether bond, represent a cornerstone of modern polymer chemistry and pharmaceutical development. Their unique combination of a reactive epoxide ring and a stable aromatic moiety has led to their widespread use as precursors to high-performance epoxy resins and as crucial intermediates in the synthesis of a variety of therapeutics, most notably beta-blockers. This technical guide delves into the historical discovery of these versatile molecules, provides detailed experimental protocols for their synthesis, presents key quantitative data, and illustrates their biological significance through a relevant signaling pathway.
I. Discovery and Early History
The precise moment of the first synthesis of a simple aryl glycidyl ether is not definitively documented in a single seminal publication. However, the foundational chemistry that enables their creation, the Williamson ether synthesis, was well-established in the 19th century. This reaction involves the coupling of an alkoxide or phenoxide with a primary alkyl halide. The application of this principle to epichlorohydrin and phenols laid the groundwork for the eventual emergence of aryl glycidyl ethers as a distinct and important class of compounds.
The commercial and industrial significance of aryl glycidyl ethers came to the forefront in the late 1930s and early 1940s through the pioneering work on epoxy resins. Independently, Dr. Pierre Castan in Switzerland and Dr. S.O. Greenlee in the United States developed the first commercially viable epoxy resins.[1][2] Their work largely focused on the synthesis of diglycidyl ether of bisphenol A (DGEBA), a monomer that forms the basis of most epoxy resins. This marked the beginning of the widespread application of aryl glycidyl ethers in adhesives, coatings, and encapsulants.
The synthesis of simpler aryl glycidyl ethers, such as phenyl glycidyl ether, follows the same fundamental reaction pathway and was likely achieved prior to the development of DGEBA, albeit without the immediate recognition of their potential as polymer precursors. Phenyl glycidyl ether can be synthesized through the reaction of phenol with epichlorohydrin.[3][4]
II. Synthesis of Aryl Glycidyl Ethers: Experimental Protocols
The synthesis of aryl glycidyl ethers is typically achieved through the reaction of a phenol with an excess of epichlorohydrin in the presence of a base. The following protocol is a representative example of the synthesis of an aryl glycidyl ether, adapted from modern patent literature.
General Experimental Protocol for the Synthesis of an Aryl Glycidyl Ether
Materials:
-
Phenol (or substituted phenol)
-
Epichlorohydrin
-
Sodium hydroxide (or other suitable base)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional)
-
Organic solvent (e.g., toluene, isopropanol) (optional)
-
Deionized water
Procedure:
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel is charged with the phenol and an excess of epichlorohydrin. If a solvent is used, it is also added at this stage.
-
Base Addition: The mixture is heated to the desired reaction temperature (typically 50-120 °C). An aqueous solution of sodium hydroxide is then added dropwise over a period of 1-2 hours, maintaining the temperature within the desired range. The addition of a phase-transfer catalyst can be employed to enhance the reaction rate.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting phenol.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated and washed with water to remove the inorganic salts formed during the reaction.
-
Purification: The excess epichlorohydrin and any solvent are removed by distillation under reduced pressure. The crude aryl glycidyl ether can be further purified by vacuum distillation or chromatography to yield the final product.
III. Quantitative Data
The following tables summarize key quantitative data for representative aryl glycidyl ethers, including physical properties and typical reaction parameters.
| Aryl Glycidyl Ether | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Phenyl Glycidyl Ether | C₉H₁₀O₂ | 150.17 | 245 | 3.5 |
| Naphthyl Glycidyl Ether | C₁₃H₁₂O₂ | 200.23 | 160 (at 1 mmHg) | 47-49 |
| Bisphenol A Diglycidyl Ether (monomer) | C₂₁H₂₄O₄ | 340.41 | >250 | 42-45 |
| Reaction Parameter | Phenyl Glycidyl Ether Synthesis |
| Reactants | Phenol, Epichlorohydrin |
| Base | Sodium Hydroxide |
| Catalyst (optional) | Tetrabutylammonium bromide |
| Molar Ratio (Phenol:Epichlorohydrin) | 1 : 1 to 1 : 1.3 |
| Reaction Temperature | 30-100 °C |
| Reaction Time | 2-30 minutes (in microreactor) to several hours (batch) |
| Typical Yield | >98% (optimized conditions) |
IV. Biological Significance: Role in Beta-Blocker Action
Aryl glycidyl ethers are pivotal intermediates in the synthesis of a major class of pharmaceuticals known as beta-blockers.[1][2] These drugs are used to treat a variety of cardiovascular conditions, including hypertension, angina, and arrhythmias. The mechanism of action of beta-blockers involves the antagonism of beta-adrenergic receptors.
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade.[5] This cascade plays a critical role in regulating heart rate, cardiac contractility, and blood pressure. Beta-blockers, many of which possess a structural motif derived from an aryl glycidyl ether, bind to these receptors and prevent their activation by endogenous catecholamines.
The following diagram illustrates the canonical beta-adrenergic signaling pathway and the inhibitory action of a beta-blocker.
V. Conclusion
The journey of aryl glycidyl ethers from their conceptual origins in 19th-century organic chemistry to their indispensable role in modern materials science and medicine is a testament to the enduring impact of fundamental chemical discoveries. While the early history is marked by the drive to create novel polymers with exceptional properties, the subsequent application of these compounds in the synthesis of life-saving drugs highlights their remarkable versatility. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and biological interactions of aryl glycidyl ethers is essential for the continued innovation of new materials and therapeutics.
References
Stereoselective Synthesis of 2-[(3-Methylphenoxy)methyl]oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoselective synthesis of 2-[(3-Methylphenoxy)methyl]oxirane, a chiral building block of interest in medicinal chemistry and materials science. The document details the prevalent synthetic strategies, focusing on the control of stereochemistry, and provides representative experimental protocols and analytical methods for enantiomeric purity determination.
Introduction
2-[(3-Methylphenoxy)methyl]oxirane, also known as m-cresyl glycidyl ether, is a valuable chiral intermediate. The stereochemistry of the oxirane ring is crucial for its subsequent reactions and the biological activity of its derivatives. The demand for enantiomerically pure forms of this compound necessitates the use of stereoselective synthetic methods. This guide focuses on the most common and effective strategies to achieve high enantiopurity.
Stereoselective Synthetic Strategies
The most widely employed method for the stereoselective synthesis of aryl glycidyl ethers, including 2-[(3-Methylphenoxy)methyl]oxirane, involves the Williamson ether synthesis using a chiral three-carbon synthon, typically an enantiopure form of epichlorohydrin or glycidol.
Synthesis from Enantiopure Epichlorohydrin
This is a robust and common method that relies on the nucleophilic attack of the phenoxide on the enantiopure epichlorohydrin. The reaction proceeds via an SN2 mechanism, which involves the inversion of the stereocenter. Consequently, to obtain the (S)-enantiomer of 2-[(3-Methylphenoxy)methyl]oxirane, (R)-epichlorohydrin is used as the starting material, and vice-versa.
The overall reaction can be summarized in two main steps:
-
Phenoxide Formation: 3-Methylphenol (m-cresol) is deprotonated by a base to form the corresponding phenoxide.
-
Nucleophilic Substitution and Intramolecular Cyclization: The phenoxide attacks the C1 carbon of epichlorohydrin, displacing the chloride ion. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the C2 carbon, displacing the chloride to form the oxirane ring.
The stereochemical outcome is a direct consequence of this inversion of configuration at the chiral center of the epichlorohydrin. For instance, the synthesis of (S)-2-((naphthalen-1-yloxy)methyl)oxirane from enantiopure (R)-epichlorohydrin has been reported to proceed with high enantiomeric excess (93.7% ee).[1]
Experimental Protocols
The following protocols are representative examples for the synthesis of chiral 2-[(3-Methylphenoxy)methyl]oxirane based on established procedures for analogous aryl glycidyl ethers.[1][2][3]
Synthesis of (S)-2-[(3-Methylphenoxy)methyl]oxirane from (R)-Epichlorohydrin
Materials:
-
3-Methylphenol (m-cresol)
-
(R)-Epichlorohydrin (>99% ee)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional, but can improve yield)
-
Solvent (e.g., Toluene, Dichloromethane, or neat epichlorohydrin)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A round-bottomed flask is charged with 3-methylphenol (1.0 eq.) and a suitable solvent. If a solid base like K₂CO₃ is used, it is added at this stage.
-
Base Addition: An aqueous solution of NaOH (1.3 eq.) is added to the stirred solution of 3-methylphenol. If a phase-transfer catalyst is used, it is added to the organic phase.
-
Addition of (R)-Epichlorohydrin: (R)-Epichlorohydrin (1.0-2.0 eq.) is added to the reaction mixture. The reaction can be run at temperatures ranging from room temperature to 80°C, depending on the solvent and base used.[3] For instance, a reaction in a biphasic system with aqueous NaOH might be run at 45°C.[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure (S)-2-[(3-Methylphenoxy)methyl]oxirane.
Quantitative Data for Analogous Syntheses
The following table summarizes typical reaction conditions and outcomes for the synthesis of structurally similar aryl glycidyl ethers, which can be used as a starting point for optimizing the synthesis of 2-[(3-Methylphenoxy)methyl]oxirane.
| Phenol | Chiral Synthon | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Naphthol | (R)-Epichlorohydrin | NaOH (aq) | Epichlorohydrin | TBAB | 45 | 1 | 86 | 93.7 | [1] |
| 3,5-Dimethylphenol | Epichlorohydrin | Triethylamine | Epichlorohydrin | - | Reflux | 0.25 | >85 (crude) | Racemic | [2] |
| Vanillyl alcohol derivative | Epichlorohydrin | NaOH (aq) | - | TEBAC | 80 | 1 | - | Racemic | [3] |
Analytical Methods for Stereochemical Analysis
The determination of the enantiomeric purity of 2-[(3-Methylphenoxy)methyl]oxirane is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Chiral HPLC
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. The choice of CSP and mobile phase is crucial for achieving good resolution.
Recommended Starting Conditions for Method Development:
Based on successful separations of analogous aryl epoxides, the following conditions can be used as a starting point for developing a chiral HPLC method for 2-[(3-Methylphenoxy)methyl]oxirane.[4][5]
| Parameter | Recommendation |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) or Pirkle-type (e.g., (R,R)-Whelk-O 1) |
| Mobile Phase | A mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. Typical ratios range from 99:1 to 90:10 (alkane:alcohol). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm). |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in the mobile phase.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the stereospecific synthesis of (S)-2-[(3-Methylphenoxy)methyl]oxirane from (R)-epichlorohydrin.
Caption: Stereospecific synthesis of (S)-2-[(3-Methylphenoxy)methyl]oxirane.
Experimental Workflow Diagram
This diagram outlines the general experimental workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis of 2-[(3-Methylphenoxy)methyl]oxirane.
Conclusion
The stereoselective synthesis of 2-[(3-Methylphenoxy)methyl]oxirane is readily achievable with high enantiopurity through the Williamson ether synthesis employing enantiopure epichlorohydrin. The stereochemical outcome is predictable and controllable, proceeding with an inversion of configuration. The provided experimental guidelines and analytical methods offer a solid foundation for researchers and professionals in the field to produce and characterize this important chiral intermediate for applications in drug development and materials science. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
Methodological & Application
Synthesis of ((m-Tolyloxy)methyl)oxirane from m-cresol and epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of ((m-tolyloxy)methyl)oxirane, also known as m-cresyl glycidyl ether, from m-cresol and epichlorohydrin. This protocol is designed for professionals in research and drug development, offering detailed methodologies, data presentation in tabular format for clarity, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and understanding. The synthesis is a crucial step in the development of various chemical entities, including potential pharmaceutical intermediates.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty polymers. Its structure, combining an aromatic ring with a reactive epoxide moiety, allows for diverse downstream chemical modifications. The synthesis from m-cresol and epichlorohydrin is a common and effective method, typically proceeding via a nucleophilic substitution followed by an intramolecular cyclization. This document outlines a standard laboratory procedure for this synthesis, including reaction setup, purification, and characterization.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] |
| IUPAC Name | 2-[(3-methylphenoxy)methyl]oxirane[1] |
| CAS Number | 2186-25-6[1] |
| Appearance | Colorless to yellow clear liquid[2] |
| Boiling Point | (approx.) 245 °C at 1 atm[3] |
| Specific Gravity | 1.09 at 20°C[3] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of m-cresol with epichlorohydrin in the presence of a base. The reaction can be facilitated by a phase-transfer catalyst to improve yield and reaction rate.
Reaction Pathway
The reaction proceeds in two main steps:
-
Nucleophilic attack: The hydroxyl group of m-cresol is deprotonated by a base to form the m-cresoxide anion. This anion then acts as a nucleophile, attacking the least hindered carbon of the epoxide or the carbon bearing the chlorine atom in epichlorohydrin.
-
Intramolecular cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the newly formed alkoxide displaces the chloride ion to form the stable oxirane ring.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is a representative method adapted from general procedures for the synthesis of glycidyl ethers from phenols.[4][5][6]
Materials:
-
m-Cresol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (optional, as phase-transfer catalyst)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add m-cresol (1.0 eq) and a 5 to 10-fold molar excess of epichlorohydrin. The excess epichlorohydrin also serves as the solvent.
-
If using a phase-transfer catalyst, add tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Begin stirring the mixture to ensure homogeneity.
-
-
Reaction:
-
Prepare a 50% (w/w) aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the m-cresol and epichlorohydrin mixture to 60-70°C.
-
Slowly add the sodium hydroxide solution dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 80°C to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3-4 hours to ensure the reaction proceeds to completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene to dilute the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with deionized water (3 x 100 mL) to remove the sodium chloride byproduct and any remaining sodium hydroxide.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess epichlorohydrin and toluene.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Data and Characterization
Quantitative Data
| Parameter | Value/Range | Notes |
| Typical Yield | 75-90% | Yields can vary based on reaction conditions and the use of a phase-transfer catalyst. Higher yields are often reported with PTCs.[7] |
| Purity | >98% (GC) | Purity after purification by vacuum distillation or column chromatography.[2] |
Spectroscopic Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for the m-isomer is not readily available in the cited literature, a representative spectrum can be predicted based on the structure and data for similar compounds.
-
Aromatic protons: Multiplets in the range of δ 6.7-7.2 ppm.
-
-OCH₂- protons: Two doublets of doublets around δ 3.9-4.3 ppm.
-
Oxirane CH proton: A multiplet around δ 3.1-3.4 ppm.
-
Oxirane CH₂ protons: Two doublets of doublets around δ 2.7-2.9 ppm.
-
-CH₃ proton: A singlet around δ 2.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The following are characteristic chemical shifts for the carbon atoms in the molecule.[1]
| Carbon Atom | Chemical Shift (ppm) |
| Aromatic C-O | ~158 |
| Aromatic C-CH₃ | ~139 |
| Aromatic CH | ~112-129 |
| -OCH₂- | ~70 |
| Oxirane CH | ~50 |
| Oxirane CH₂ | ~44 |
| -CH₃ | ~21 |
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1]
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3030-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-O-C (ether) | 1200-1250 (asymmetric), 1020-1080 (symmetric) |
| Oxirane ring | ~915, ~840 (C-O stretch), ~1250 (ring breathing) |
Safety Precautions
-
m-Cresol is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.
-
Epichlorohydrin is a carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All procedures should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from m-cresol and epichlorohydrin is a robust and reproducible method. The use of a phase-transfer catalyst can significantly improve the reaction efficiency. The detailed protocol and characterization data provided in these application notes serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable production of this important chemical intermediate.
References
- 1. This compound | C10H12O2 | CID 98180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(m-Tolyloxy)methyl]oxirane | 2186-25-6 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ichp.vot.pl [ichp.vot.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for m-Cresyl Glycidyl Ether as a Reactive Diluent in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresyl glycidyl ether (m-CGE) is an aromatic monofunctional glycidyl ether reactive diluent used to reduce the viscosity of epoxy resin systems. Its primary function is to improve the handling and processing characteristics of high-viscosity epoxy resins, facilitating better impregnation of fibers in composites, improved flow and leveling in coatings, and enhanced wetting of surfaces in adhesives.[1][2] Unlike non-reactive diluents, m-CGE possesses a glycidyl group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network.[2] This reactive nature minimizes the negative impacts on the mechanical and thermal properties of the cured resin that are often associated with non-reactive diluents.[2]
However, as a monofunctional diluent, it acts as a chain terminator, which can influence the final cross-link density and, consequently, the thermomechanical properties of the cured epoxy system.[1] These application notes provide a comprehensive protocol for the utilization of m-CGE as a reactive diluent, including its effects on resin properties, safety precautions, experimental procedures, and data interpretation.
Health and Safety Precautions
m-Cresyl glycidyl ether is a skin and eye irritant and a potential skin sensitizer. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Wear safety goggles or a face shield.
-
Use chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to cover exposed skin.
-
-
Handling:
-
Avoid inhalation of vapors. Use in a well-ventilated laboratory or under a fume hood.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Effects on Epoxy Resin Properties
The addition of m-CGE to an epoxy resin formulation typically leads to the following changes:
-
Viscosity Reduction: The most significant effect is a substantial decrease in the viscosity of the epoxy resin, which improves its processability.
-
Curing Characteristics: The lower viscosity can lead to a faster rate of cure due to increased molecular mobility. However, the addition of a monofunctional diluent can also impact the curing exotherm, potentially lowering the peak exothermic temperature and extending the time to reach it.
-
Mechanical Properties: The incorporation of a monofunctional diluent generally leads to a decrease in cross-link density. This can result in a reduction in properties such as tensile strength and flexural modulus. Conversely, it can lead to an increase in flexibility and impact strength.
-
Thermal Properties: A lower cross-link density typically results in a decrease in the glass transition temperature (Tg) and the heat distortion temperature (HDT) of the cured epoxy resin.
Experimental Protocols
The following protocols outline the procedures for preparing and characterizing epoxy resin formulations containing m-CGE.
Materials and Equipment
-
Epoxy Resin: A standard liquid epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA).
-
Reactive Diluent: m-Cresyl Glycidyl Ether (m-CGE).
-
Curing Agent: An appropriate curing agent for the selected epoxy resin (e.g., an amine-based hardener like triethylenetetramine - TETA).
-
Equipment:
-
Top-loading balance (± 0.01 g)
-
Mechanical stirrer or magnetic stirrer with a hot plate
-
Disposable mixing containers and stirring rods
-
Vacuum oven or desiccator for degassing
-
Molds for casting test specimens (e.g., silicone, aluminum, or steel)
-
Viscometer (e.g., Brookfield or cone and plate)
-
Differential Scanning Calorimeter (DSC) for cure analysis and Tg determination
-
Universal Testing Machine (UTM) for mechanical property testing
-
Dynamic Mechanical Analyzer (DMA) for thermomechanical characterization
-
Protocol 1: Preparation of m-CGE Modified Epoxy Resin Formulations
This protocol describes the preparation of epoxy resin formulations with varying concentrations of m-CGE.
-
Resin and Diluent Preparation:
-
Pre-heat the DGEBA epoxy resin to 50-60 °C to reduce its viscosity for easier handling.
-
In separate containers, weigh the desired amounts of DGEBA and m-CGE according to the formulations in Table 1.
-
-
Mixing:
-
Add the weighed m-CGE to the pre-heated DGEBA resin.
-
Mix thoroughly using a mechanical stirrer at a low to medium speed (e.g., 200-400 rpm) for 5-10 minutes until a homogeneous mixture is obtained.
-
-
Curing Agent Addition:
-
Calculate the required amount of curing agent based on the stoichiometry of the epoxy groups in both the DGEBA and m-CGE. The amount of hardener is typically expressed in parts per hundred of resin (phr). The calculation should account for the epoxy equivalent weight (EEW) of both the resin and the diluent.
-
Cool the resin-diluent mixture to room temperature before adding the curing agent to avoid premature curing.
-
Add the calculated amount of curing agent to the mixture and mix thoroughly for 2-5 minutes until uniform.
-
-
Degassing:
-
Place the mixture in a vacuum oven or desiccator at room temperature.
-
Apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.
-
-
Casting:
-
Pour the degassed mixture into pre-heated and release-agent-coated molds.
-
-
Curing:
-
Transfer the molds to an oven and cure according to a pre-determined cure schedule. A typical schedule for an amine-cured system might be 2 hours at 80 °C followed by 3 hours at 150 °C. The optimal cure schedule should be determined experimentally, for example, by using DSC.
-
-
Post-Curing and Demolding:
-
After the curing cycle is complete, allow the molds to cool slowly to room temperature to minimize internal stresses.
-
Carefully demold the cured specimens.
-
Protocol 2: Characterization of Uncured and Cured Resins
1. Viscosity Measurement:
- Measure the viscosity of the uncured resin-diluent mixtures (without the curing agent) at a constant temperature (e.g., 25 °C) using a viscometer.
2. Curing Profile Analysis (DSC):
- Perform a dynamic DSC scan on the uncured mixture (with curing agent) from room temperature to approximately 250 °C at a heating rate of 10 °C/min to determine the onset of cure, the peak exothermic temperature, and the total heat of reaction.
3. Mechanical Property Testing (UTM):
- Conduct tensile and flexural tests on the cured specimens according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
4. Thermomechanical Analysis (DMA and DSC):
- Determine the glass transition temperature (Tg) of the cured specimens using either DSC or DMA.
- In DMA, the peak of the tan δ curve is often taken as the Tg.
Data Presentation
The following tables summarize the expected effects of adding a monofunctional reactive diluent, like m-CGE, to a standard DGEBA epoxy resin. The data presented is illustrative and based on typical results observed for similar reactive diluents, such as butyl glycidyl ether.[3] Actual results for m-CGE may vary and should be determined experimentally.
Table 1: Example Formulations of DGEBA with m-CGE
| Formulation ID | DGEBA (wt%) | m-CGE (wt%) |
| DGEBA-0 | 100 | 0 |
| DGEBA-CGE-5 | 95 | 5 |
| DGEBA-CGE-10 | 90 | 10 |
| DGEBA-CGE-15 | 85 | 15 |
| DGEBA-CGE-20 | 80 | 20 |
Table 2: Effect of m-CGE Concentration on the Viscosity of DGEBA Resin at 25°C (Illustrative Data)
| Formulation ID | m-CGE (wt%) | Viscosity (Pa·s) | Viscosity Reduction (%) |
| DGEBA-0 | 0 | 12.5 | 0 |
| DGEBA-CGE-5 | 5 | 5.2 | 58.4 |
| DGEBA-CGE-10 | 10 | 2.1 | 83.2 |
| DGEBA-CGE-15 | 15 | 0.9 | 92.8 |
| DGEBA-CGE-20 | 20 | 0.4 | 96.8 |
Table 3: Effect of m-CGE Concentration on Curing and Thermal Properties (Illustrative Data)
| Formulation ID | m-CGE (wt%) | Peak Exotherm Temp (°C) | Time to Peak Exotherm (min) | Glass Transition Temp (Tg) (°C) |
| DGEBA-0 | 0 | 185 | 15 | 170 |
| DGEBA-CGE-10 | 10 | 180 | 20 | 162 |
| DGEBA-CGE-20 | 20 | 175 | 25 | 155 |
Table 4: Effect of m-CGE Concentration on Mechanical Properties (Illustrative Data)
| Formulation ID | m-CGE (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| DGEBA-0 | 0 | 80 | 3.2 | 4.5 |
| DGEBA-CGE-10 | 10 | 72 | 3.0 | 5.2 |
| DGEBA-CGE-20 | 20 | 65 | 2.8 | 6.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of m-CGE modified epoxy resins.
Logical Relationship: Effect of m-CGE on Epoxy Resin Properties
References
Application Notes and Protocols for 3-Tolyl Glycidyl Ether in High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Tolyl glycidyl ether, also known as m-cresyl glycidyl ether, is an aromatic monofunctional reactive diluent used in the formulation of high-performance epoxy coatings. Its primary function is to reduce the viscosity of epoxy resin systems, thereby improving their handling, wetting, and application characteristics.[1][2] Unlike non-reactive diluents, 3-tolyl glycidyl ether possesses a glycidyl ether group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network.[1] This covalent bonding prevents leaching and minimizes the negative impact on the final mechanical and chemical properties of the coating compared to non-reactive diluents.
The incorporation of 3-tolyl glycidyl ether can influence various properties of the cured coating, including flexibility, adhesion, and to some extent, chemical resistance. These application notes provide an overview of its use, representative performance data, and detailed experimental protocols for the formulation and evaluation of high-performance coatings containing this reactive diluent.
Physicochemical Properties of 3-Tolyl Glycidyl Ether
| Property | Value |
| Synonyms | m-Cresyl glycidyl ether, 1,2-Epoxy-3-(m-tolyloxy)propane |
| CAS Number | 2186-25-6 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 260 °C |
| Viscosity | 5-25 cP at 25 °C[3] |
Application in High-Performance Coatings: Performance Data
The addition of 3-tolyl glycidyl ether to an epoxy formulation can modify the performance characteristics of the resulting coating. The following tables present representative data on the expected effects of varying concentrations of 3-tolyl glycidyl ether on a standard bisphenol-A based epoxy coating cured with a polyamide curing agent.
Disclaimer: The following data is illustrative and based on the general effects of monofunctional aromatic reactive diluents on epoxy systems. Specific performance will vary depending on the exact formulation, curing agent, and substrate.
Table 1: Effect of 3-Tolyl Glycidyl Ether on Mechanical Properties
| Property | Test Method | 0% Diluent (Control) | 5% Diluent | 10% Diluent | 15% Diluent |
| Pencil Hardness | ASTM D3363 | 4H | 3H | 2H | H |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B | 5B | 5B | 4B |
| Impact Resistance (Direct) | ASTM D2794 | 40 in-lb | 50 in-lb | 60 in-lb | 70 in-lb |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/4 inch | 1/8 inch | 1/8 inch | < 1/8 inch |
Table 2: Effect of 3-Tolyl Glycidyl Ether on Chemical Resistance (24-hour spot test)
| Chemical Reagent | Test Method | 0% Diluent (Control) | 5% Diluent | 10% Diluent | 15% Diluent |
| 10% Sulfuric Acid | ASTM D1308 | No Effect | No Effect | Slight Gloss Loss | Slight Gloss Loss |
| 10% Sodium Hydroxide | ASTM D1308 | No Effect | No Effect | No Effect | No Effect |
| Xylene | ASTM D1308 | No Effect | Slight Softening | Softening | Significant Softening |
| Ethanol | ASTM D1308 | No Effect | Slight Gloss Loss | Slight Softening | Softening |
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of high-performance epoxy coatings formulated with 3-tolyl glycidyl ether.
Materials and Equipment
-
Epoxy Resin: Bisphenol-A based liquid epoxy resin (e.g., EPON™ 828)
-
Reactive Diluent: 3-Tolyl Glycidyl Ether
-
Curing Agent: Polyamide or cycloaliphatic amine-based curing agent
-
Substrate: Cold-rolled steel panels (Q-panels)
-
Equipment: High-speed disperser, film applicator, pencil hardness tester, cross-hatch adhesion tester, impact tester, mandrel bend tester, chemical spot test supplies.
Formulation of the Epoxy Coating
-
To a clean, dry mixing vessel, add the desired amount of bisphenol-A epoxy resin.
-
While stirring at a low speed, add the calculated amount of 3-tolyl glycidyl ether (e.g., 5, 10, or 15 wt% of the epoxy resin).
-
Continue mixing for 10-15 minutes until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the chosen curing agent to the epoxy resin-diluent mixture. The amount of curing agent should be calculated based on the amine hydrogen equivalent weight (AHEW) and the total epoxide equivalent weight (EEW) of the resin and diluent blend.
-
Mix thoroughly for 3-5 minutes at a moderate speed, ensuring a uniform consistency. Avoid excessive mixing speed to prevent air entrapment.
-
Allow the formulation to induct for the time specified by the curing agent manufacturer (typically 15-30 minutes).
Coating Application and Curing
-
Prepare the steel panels by solvent wiping to remove any contaminants.
-
Apply the formulated epoxy coating to the prepared panels using a film applicator to achieve a consistent dry film thickness (e.g., 50 µm).
-
Allow the coated panels to cure at ambient conditions (25°C, 50% relative humidity) for 7 days before conducting performance testing. For accelerated curing, follow the curing agent manufacturer's recommendations (e.g., 2 hours at 60°C).
Performance Testing
-
Pencil Hardness (ASTM D3363): Determine the hardness of the cured coating by attempting to scratch the surface with calibrated pencils of increasing hardness.
-
Adhesion (ASTM D3359, Method B): Make a cross-hatch pattern in the coating, apply pressure-sensitive tape, and then rapidly remove the tape. Assess the amount of coating removed.
-
Impact Resistance (ASTM D2794): Subject the coated panel to a rapid deformation by a falling weight and observe for any cracking or delamination.
-
Flexibility (ASTM D522, Method B): Bend the coated panel over a conical mandrel and determine the point at which the coating begins to crack.
-
Chemical Resistance (ASTM D1308): Place a small amount of the test chemical on the coating surface and cover with a watch glass for 24 hours. After the exposure period, clean the surface and evaluate for any changes in appearance, such as discoloration, blistering, or loss of gloss.[4]
Visualizations
Chemical Structure of 3-Tolyl Glycidyl Ether
Caption: Chemical Structure of 3-Tolyl Glycidyl Ether.
Epoxy Curing Reaction Pathway
Caption: Simplified Epoxy Curing Pathway.
Experimental Workflow for Coating Evaluation
Caption: Experimental Workflow for Coating Evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 4. Understanding Chemical Resistance: Principles, Testing, and Industrial Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
Application Notes and Protocols for Adhesives Formulated with ((m-Tolyloxy)methyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of adhesives based on ((m-Tolyloxy)methyl)oxirane, a glycidyl ether epoxy resin. The information is intended to guide researchers and professionals in developing and evaluating high-performance adhesive systems for a variety of applications.
Introduction
This compound, also known as m-cresyl glycidyl ether, is a reactive diluent and epoxy resin component used in the formulation of adhesives. Its aromatic structure contributes to good thermal and chemical resistance, while the oxirane (epoxy) ring provides a reactive site for cross-linking with various curing agents. This document outlines key formulation parameters, experimental protocols for characterization, and expected performance characteristics.
Formulation Principles
The formulation of an adhesive system using this compound involves the selection of a suitable curing agent (hardener) and potentially other additives to achieve the desired properties. The stoichiometry between the epoxy resin and the curing agent is a critical factor that governs the final properties of the cured adhesive.
Curing Agents
A variety of curing agents can be used with this compound, with the choice depending on the desired curing conditions (e.g., room temperature or elevated temperature) and the final performance requirements of the adhesive. Common classes of curing agents include:
-
Amines: Aliphatic, cycloaliphatic, and aromatic amines are widely used. Primary and secondary amines react with the epoxy group via a ring-opening addition reaction. Tertiary amines can act as catalysts for homopolymerization.[1]
-
Anhydrides: Acid anhydrides are typically used for high-temperature applications and offer excellent thermal and chemical resistance.[2][3]
-
Polyamides: These curing agents offer good flexibility, toughness, and water resistance.[4]
Stoichiometry Calculation
The optimal ratio of epoxy resin to curing agent is determined by the equivalent weights of each component. The epoxy equivalent weight (EEW) of this compound is approximately 164.20 g/mol .[5] The amine hydrogen equivalent weight (AHEW) of the curing agent must be known to calculate the correct mix ratio.
General Formula for Amine Curing Agents:
Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100
Quantitative Data Summary
While specific formulation data for this compound is not extensively published in publicly available literature, the following tables provide representative data for similar epoxy systems. This information can be used as a starting point for formulation development.
Table 1: Typical Properties of this compound)
| Property | Value | Reference |
| Molecular Weight | 164.20 g/mol | [5] |
| Epoxy Equivalent Weight (EEW) | ~164.2 g/eq | [5] |
| Appearance | Colorless to light yellow liquid | [2] |
Table 2: Representative Performance of Epoxy Adhesives (General Data)
| Property | Test Method | Typical Value Range | Factors Influencing Value |
| Lap Shear Strength (Aluminum) | ASTM D1002 | 10 - 30 MPa | Surface preparation, cure schedule, adhesive thickness |
| Peel Strength | ASTM D1876 | 1 - 10 N/mm | Formulation (flexibilizers), substrate |
| Viscosity (mixed) | Rotational Viscometer | 500 - 5000 mPa·s | Temperature, filler content |
| Pot Life | Time to double viscosity | 15 - 120 minutes | Curing agent reactivity, temperature, mass of mix |
| Cure Time | Time to reach handling/full strength | 24 - 72 hours (RT) / 1 - 4 hours (elevated temp) | Curing agent, temperature |
Experimental Protocols
Adhesive Formulation and Mixing
Objective: To prepare a homogenous mixture of this compound and a selected curing agent.
Materials:
-
This compound
-
Curing agent (e.g., di-functional amine)
-
Disposable mixing cups
-
Mixing spatula or mechanical mixer
-
Weighing balance
Protocol:
-
Accurately weigh the required amount of this compound into a clean, dry mixing cup.
-
Based on the calculated stoichiometry, accurately weigh the corresponding amount of curing agent into the same cup.
-
Thoroughly mix the two components for 2-3 minutes until a uniform, streak-free mixture is obtained. Avoid excessive air entrapment.
-
For formulations with solid components, gentle heating may be required to achieve a homogenous mixture.
Viscosity and Pot Life Determination
Objective: To measure the initial viscosity of the mixed adhesive and determine its pot life.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Constant temperature bath
Protocol:
-
Immediately after mixing, transfer a suitable amount of the adhesive into the viscometer sample cup.
-
Equilibrate the sample to the desired test temperature (e.g., 25 °C).
-
Measure the initial viscosity according to the instrument's operating procedure.
-
Continue to measure the viscosity at regular intervals until the viscosity doubles (or quadruples for low-viscosity systems). The time taken to reach this point is the pot life.[6]
Lap Shear Strength Testing
Objective: To determine the shear strength of the adhesive bond between two substrates. This is a common method for evaluating the performance of structural adhesives.[3][7]
Apparatus:
-
Universal Testing Machine (UTM) with grips for lap shear specimens
-
Substrate coupons (e.g., aluminum, steel)
-
Abrasive paper
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Fixtures for bonding and curing
Protocol:
-
Substrate Preparation:
-
Clean the bonding surfaces of the substrate coupons with a solvent to remove any oil or grease.
-
Abrade the bonding surfaces with abrasive paper (e.g., 180 grit) to create a fresh, rough surface.
-
Clean the surfaces again with solvent to remove any loose particles.
-
Allow the substrates to dry completely.
-
-
Bonding:
-
Apply a thin, uniform layer of the mixed adhesive to the prepared surface of one coupon.
-
Place the second coupon over the adhesive, creating an overlap of a specified dimension (e.g., 12.7 mm x 25.4 mm as per ASTM D1002).
-
Use a fixture to ensure proper alignment and a consistent bondline thickness.
-
-
Curing:
-
Cure the bonded specimens according to the desired cure schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature, if required). The curing temperature and time significantly impact the final bond strength.[8]
-
-
Testing:
-
Mount the cured specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min as per ASTM D1002) until the bond fails.[9]
-
Record the maximum load at failure.
-
-
Calculation:
-
Lap Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)
-
Signaling Pathways and Experimental Workflows
Epoxy-Amine Curing Reaction
The curing of this compound with a primary amine involves a nucleophilic attack of the amine nitrogen on the carbon atom of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxy group.
Experimental Workflow for Adhesive Evaluation
The following diagram illustrates a typical workflow for the formulation and testing of an adhesive based on this compound.
Safety Precautions
This compound is a chemical that requires careful handling. Always refer to the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding skin and eye contact.
-
Storing the chemical in a cool, dry place away from ignition sources.[2]
Conclusion
The formulation of adhesives using this compound offers a versatile platform for developing materials with a range of properties. By carefully selecting the curing agent, controlling the stoichiometry, and optimizing the cure schedule, adhesives with tailored performance characteristics can be achieved. The protocols and information provided in these application notes serve as a foundation for further research and development in this area.
References
- 1. youtube.com [youtube.com]
- 2. 2-[(m-Tolyloxy)methyl]oxirane | 2186-25-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. azom.com [azom.com]
- 4. US6528595B1 - Adhesive of thiirane and oxirane-containing compound and oxirane-containing compound - Google Patents [patents.google.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. pcimag.com [pcimag.com]
- 7. xometry.com [xometry.com]
- 8. sketchviz.com [sketchviz.com]
- 9. lornajane.net [lornajane.net]
Application Note: Quantification of m-Cresyl Glycidyl Ether in Polymers
Abstract
This document provides detailed analytical methods for the quantitative determination of m-cresyl glycidyl ether (m-CGE) in polymer matrices. m-Cresyl glycidyl ether is a reactive diluent used in the formulation of epoxy resins to reduce viscosity. As it is a residual monomer, its quantification in the final cured polymer is crucial for quality control and safety assessment, especially in applications such as food contact materials and medical devices. This application note details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Protocols for sample preparation, instrument parameters, and method validation are provided to guide researchers, scientists, and drug development professionals in establishing a robust analytical workflow.
Introduction
m-Cresyl glycidyl ether (m-CGE) is an organic compound used as a reactive diluent in epoxy resin formulations. Its primary function is to lower the viscosity of the resin, which facilitates easier processing and application. During the curing process, the glycidyl group of m-CGE reacts with the curing agent, incorporating it into the polymer network. However, unreacted m-CGE can remain in the final polymer product as a residual monomer. The presence of residual m-CGE can be a concern due to its potential for migration and possible health effects. Therefore, accurate and sensitive analytical methods are required to quantify the concentration of m-CGE in cured polymers.
This application note presents two validated methods for the determination of m-CGE in polymers:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely available technique for the quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds.
Experimental Protocols
Sample Preparation: Extraction of m-Cresyl Glycidyl Ether from Polymer Matrix
A critical step in the analysis of m-CGE in polymers is the efficient extraction of the analyte from the solid polymer matrix. The following protocol describes a solvent extraction method.
Materials:
-
Polymer sample
-
Dichloromethane (DCM), HPLC or GC grade
-
Methanol (MeOH), HPLC or GC grade
-
Acetonitrile (ACN), HPLC or GC grade
-
m-Cresol (internal standard, IS)
-
Grinder or mill
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL)
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Sample Comminution: Grind the polymer sample into a fine powder (particle size < 0.5 mm) to maximize the surface area for extraction.
-
Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard (m-cresol) in methanol.
-
Sample Weighing and Spiking: Accurately weigh approximately 1 g of the powdered polymer sample into a 50 mL centrifuge tube. Spike the sample with an appropriate amount of the internal standard solution.
-
Extraction: Add 10 mL of dichloromethane (for GC-MS analysis) or acetonitrile (for HPLC analysis) to the centrifuge tube.
-
Agitation: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the polymer residue from the extract.
-
Collection and Filtration: Carefully decant the supernatant into a clean vial. Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial for analysis.
Figure 1: Sample Preparation Workflow
Analytical Method 1: RP-HPLC-UV
This method is suitable for the routine quantification of m-CGE.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50% B; 10-15 min: 50-90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Calibration:
Prepare a series of calibration standards of m-CGE in the extraction solvent (acetonitrile) in the concentration range of 1-100 µg/mL, each containing the internal standard at a constant concentration. Plot the ratio of the peak area of m-CGE to the peak area of the internal standard against the concentration of m-CGE to generate a calibration curve.
Analytical Method 2: GC-MS
This method offers higher sensitivity and specificity, making it ideal for trace-level quantification and confirmation.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
Application Notes and Protocols for HPLC Analysis of Glycidyl Ether Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl ethers are a class of versatile chemical intermediates widely utilized in the synthesis of epoxy resins, pharmaceuticals, and other specialty chemicals. The kinetics of their reactions, particularly with nucleophiles such as amines, phenols, and thiols, are of critical importance for process optimization, product quality control, and understanding potential toxicological implications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the progress of these reactions, allowing for the accurate quantification of reactants, intermediates, and products over time. This document provides detailed application notes and protocols for the HPLC analysis of glycidyl ether reaction kinetics.
Core Concepts in Glycidyl Ether Reaction Kinetics
The most common reaction of glycidyl ethers is the ring-opening of the epoxide group by a nucleophile. This reaction can be catalyzed by acids or bases. The reaction of a glycidyl ether with a primary amine, for instance, proceeds in two steps: the initial reaction of the primary amine to form a secondary amine, followed by the reaction of the secondary amine to form a tertiary amine.[1] The relative rates of these two reactions are crucial in determining the final product distribution and the properties of resulting polymers.
Data Presentation: Quantitative Analysis of Reaction Kinetics
The following tables summarize kinetic data for the reaction of Phenyl Glycidyl Ether (PGE) with 2,5-Dimethyl-2,5-hexanediamine in a dimethyl sulfoxide solution. Although the original study utilized ¹³C NMR for analysis, the data presentation serves as a template for reporting HPLC-derived kinetic results.[1]
Table 1: Rate Constants for the Reaction of Phenyl Glycidyl Ether (PGE) with 2,5-Dimethyl-2,5-hexanediamine [1]
| Temperature (°C) | k₁ (primary amine reaction) [(equiv/litre)⁻² min⁻¹] | k₂ (secondary amine reaction) [(equiv/litre)⁻² min⁻¹] | Ratio (k₁/k₂) |
| 46 | 0.0317 | - | ~60 |
| 60 | 0.203 | 0.0034 | 59.7 |
| 80 | 0.893 | 0.015 | 59.5 |
| 100 | 1.892 | 0.0317 | 59.6 |
Table 2: Activation Energies for the Reaction of PGE with 2,5-Dimethyl-2,5-hexanediamine [1]
| Reaction | Activation Energy (Ea) (kcal/mol) |
| Primary Amine Reaction (k₁) | 13.3 |
| Secondary Amine Reaction (k₂) | 14.0 |
| Average | 13.7 |
Experimental Protocols
Protocol 1: Kinetic Analysis of the Reaction of Phenyl Glycidyl Ether (PGE) with an Amine
This protocol describes the general procedure for monitoring the reaction between PGE and an amine nucleophile using HPLC.
4.1.1. Materials and Reagents
-
Phenyl Glycidyl Ether (PGE), analytical standard
-
Amine (e.g., Aniline, 2,5-Dimethyl-2,5-hexanediamine), analytical standard
-
Solvent (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile), HPLC grade
-
Quenching agent (e.g., a dilute acid solution if the reaction is base-catalyzed)
-
Mobile Phase A: Water, HPLC grade
-
Mobile Phase B: Acetonitrile, HPLC grade
-
HPLC column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
Thermostatted reaction vessel with a magnetic stirrer
-
Microsyringes for sampling
-
Autosampler vials
4.1.3. Reaction Setup
-
Prepare a stock solution of PGE and the amine in the chosen solvent at the desired concentrations.
-
Place the reaction mixture in a thermostatted vessel and maintain a constant temperature.
-
Start the reaction by adding one of the reactants to the other while stirring.
4.1.4. Sampling and Quenching
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable quenching agent or the mobile phase to stop the reaction.
4.1.5. HPLC Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B). A typical gradient might be: 0-20 min, 40-80% B; 20-25 min, 80-40% B; 25-30 min, 40% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the reactants and products)
-
Injection Volume: 20 µL
-
-
Inject the quenched and diluted samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas of the reactants and products.
4.1.6. Data Analysis
-
Create calibration curves for the reactants and expected products using standard solutions of known concentrations.
-
Convert the peak areas from the reaction samples to concentrations using the calibration curves.
-
Plot the concentration of reactants and products as a function of time.
-
Determine the initial reaction rate from the initial slope of the concentration vs. time plot.
-
Use integrated rate laws (e.g., for first or second-order reactions) to determine the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Protocol 2: Analysis of Bisphenol A Diglycidyl Ether (BADGE) and its Hydrolysis Products
This protocol is adapted for the analysis of the hydrolysis of BADGE, a common component in food can coatings.[2]
4.2.1. Sample Preparation (for food simulants)
-
Spike a food simulant (e.g., aqueous solution) with a known concentration of BADGE.
-
Heat the sample for a defined period to induce hydrolysis.
-
At various time points, take an aliquot of the sample.
-
Extract the analytes using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
4.2.2. HPLC Conditions
-
Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of Water and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm or Fluorescence detector (Excitation: 275 nm, Emission: 298 nm) for higher sensitivity.
4.2.3. Data Analysis
Follow the data analysis steps outlined in Protocol 1 to determine the rate of hydrolysis of BADGE.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism of a glycidyl ether with a primary amine and a typical experimental workflow for kinetic analysis using HPLC.
Conclusion
HPLC is an indispensable tool for the detailed kinetic analysis of glycidyl ether reactions. By following the protocols outlined in this document, researchers can obtain reliable and reproducible data to understand reaction mechanisms, optimize process parameters, and ensure product quality. The provided data and visualizations serve as a guide for the presentation and interpretation of kinetic results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of ((m-Tolyloxy)methyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ((m-tolyloxy)methyl)oxirane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent side reactions.
Q1: My reaction yield is low, and I've isolated a significant amount of a more polar byproduct. What could this be and how can I prevent it?
A1: A common, more polar byproduct is 3-(m-tolyloxy)propane-1,2-diol . This diol is formed by the hydrolysis of the epoxide ring of your target molecule, this compound.
Troubleshooting Steps:
-
Control Reaction Temperature: High reaction temperatures can promote the hydrolysis of the epoxide. For instance, at temperatures around 115°C, the formation of the diol byproduct becomes more significant.[1] It is advisable to maintain a lower reaction temperature.
-
Ensure Anhydrous Conditions: The presence of water in your reaction mixture is a primary cause of diol formation. Ensure all your reagents and solvents are thoroughly dried before use.
-
Choice of Base: While strong bases like sodium hydroxide are commonly used, they can also contribute to the hydrolysis if not used carefully. Consider using a milder base like cesium carbonate (Cs₂CO₃), which has been shown to be effective in the synthesis of similar aryl glycidyl ethers.[1]
-
Work-up Procedure: During the work-up, prolonged exposure to aqueous acidic or basic conditions can lead to epoxide ring-opening. It is recommended to neutralize the reaction mixture promptly and minimize the contact time with the aqueous phase.
Q2: I'm observing a viscous, sticky substance in my product, making purification difficult. What is this and how can I avoid it?
A2: The formation of a viscous or polymeric substance is likely due to the oligomerization or polymerization of the this compound product. The epoxide ring is susceptible to ring-opening polymerization, which can be initiated by both acids and bases.
Troubleshooting Steps:
-
Moderate Base Concentration: An excess of a strong base can catalyze the polymerization of the glycidyl ether. Use the stoichiometric amount of base required for the deprotonation of m-cresol.
-
Temperature Control: As with diol formation, higher temperatures can accelerate polymerization. Maintain a controlled and moderate reaction temperature.
-
Purification Method: If oligomers have formed, purification by distillation under reduced pressure can be effective in separating the monomeric product from the higher molecular weight oligomers.
Q3: My product shows a persistent chlorine impurity in analytical tests (e.g., GC-MS, elemental analysis). What is the source of this impurity and how can I eliminate it?
A3: A common chlorine-containing impurity is the intermediate 1-chloro-3-(m-tolyloxy)propan-2-ol . This species is formed from the initial reaction of the m-cresolate with epichlorohydrin. Incomplete ring-closure (dehydrochlorination) to form the oxirane ring results in its presence in the final product.
Troubleshooting Steps:
-
Sufficient Reaction Time and Temperature for Ring Closure: The final ring-closing step, typically promoted by a base, requires adequate time and temperature to go to completion. Ensure your reaction is stirred for a sufficient duration after the initial addition of reagents.
-
Effective Mixing: In a biphasic reaction, ensure vigorous stirring to facilitate the interaction between the chlorohydrin intermediate and the base for efficient dehydrochlorination.
-
Choice and Amount of Base: A sufficiently strong base, such as sodium hydroxide, is necessary to effectively remove the proton from the hydroxyl group and facilitate the intramolecular Williamson ether synthesis to form the epoxide. Ensure at least a stoichiometric amount of base is used relative to the starting m-cresol.
Frequently Asked Questions (FAQs)
Q: What is the typical synthetic route for this compound?
A: The most common method is a variation of the Williamson ether synthesis. It involves the reaction of m-cresol with epichlorohydrin in the presence of a base, such as sodium hydroxide or cesium carbonate. The reaction proceeds in two steps: first, the deprotonation of m-cresol to form the corresponding phenoxide, which then acts as a nucleophile and attacks the epichlorohydrin, leading to the formation of a chlorohydrin intermediate. This is followed by an intramolecular cyclization under basic conditions to yield the final epoxide product.
Q: What analytical techniques are best for monitoring the reaction and identifying side products?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying the desired product as well as volatile side products like the chlorinated intermediate. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress. For the identification of less volatile byproducts like the diol and oligomers, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are more suitable.
Q: Can I use a phase-transfer catalyst in this synthesis?
A: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially when using an inorganic base like sodium hydroxide in a biphasic system. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with epichlorohydrin, potentially increasing the reaction rate and yield.
Data on Side Product Formation
The following table summarizes the impact of reaction conditions on the formation of the primary side product, 3-(m-tolyloxy)propane-1,2-diol.
| Reaction Temperature (°C) | Base | Solvent | Product to Diol Ratio | Reference |
| 105 | Cs₂CO₃ | DMF | 100 : 0 | [1] |
| 115 | Cs₂CO₃ | DMF | Evident Diol Formation | [1] |
Note: This data is based on the synthesis of a structurally similar aryl glycidyl ether and indicates a clear trend of increased diol formation at higher temperatures.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
m-Cresol
-
Epichlorohydrin
-
Sodium hydroxide (or Cesium Carbonate)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve m-cresol in the anhydrous solvent.
-
Base Addition: Add the base (e.g., sodium hydroxide pellets or cesium carbonate powder) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the m-cresolate salt.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 70-80°C) and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with an organic solvent.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting common side reactions during the synthesis of this compound.
Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3-Tolyl Glycidyl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-tolyl glycidyl ether. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude 3-tolyl glycidyl ether in a question-and-answer format.
Question: My purified 3-tolyl glycidyl ether is turning viscous or solidifying over time. What is happening and how can I prevent it?
Answer: This is a classic sign of unwanted polymerization. Glycidyl ethers can polymerize when exposed to heat, light, or contaminants like acids, bases, and certain metals.[1]
-
Immediate Actions:
-
If the material is still liquid, attempt to use it immediately.
-
If it has solidified, it is likely unusable for most applications and should be disposed of according to safety protocols.
-
-
Preventative Measures:
-
Storage: Store the purified ether in a cool, dark place, ideally between 2-8°C, in an opaque or amber-colored container.[1]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation, which can initiate polymerization.[1]
-
Inhibitors: For long-term storage, consider adding a polymerization inhibitor. Consult technical resources for suitable inhibitors and their appropriate concentrations for glycidyl ethers.
-
Question: After my work-up, I suspect I have residual m-cresol in my crude product. How can I remove it?
Answer: Residual m-cresol is a common impurity from the synthesis reaction. It can be removed by a few different methods:
-
Aqueous Base Wash: During the work-up, washing the organic layer with an aqueous solution of sodium hydroxide (e.g., 1-2 M) will deprotonate the phenolic hydroxyl group of m-cresol, forming a water-soluble salt that will partition into the aqueous phase. Be sure to follow with a water wash to remove any remaining base, as residual base can catalyze the hydrolysis of the glycidyl ether.
-
Vacuum Distillation: M-cresol has a significantly lower boiling point than 3-tolyl glycidyl ether. A carefully performed vacuum distillation should effectively separate the two compounds.
-
Column Chromatography: If other impurities are also present, flash column chromatography can be an effective method for separating 3-tolyl glycidyl ether from unreacted m-cresol and other byproducts.
Question: My distillation of 3-tolyl glycidyl ether is proceeding very slowly, or the compound seems to be decomposing at a high temperature. What should I do?
Answer: This indicates that the distillation pressure is not low enough, or the heating temperature is too high. 3-Tolyl glycidyl ether has a high boiling point and is susceptible to thermal decomposition.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed and greased to maintain a high vacuum. A hissing sound is an indicator of a leak.
-
Use a Better Vacuum Source: If you are using a water aspirator, consider switching to a vacuum pump to achieve a lower pressure.
-
Fractional Distillation: If you have closely boiling impurities, using a fractionating column can improve separation at a lower temperature.
-
Stirring: Ensure efficient stirring of the distillation pot to prevent bumping and localized overheating. Boiling chips are not effective under vacuum; a magnetic stir bar should be used.[2]
-
Insulation: Insulating the distillation head with glass wool or aluminum foil can help maintain the vapor temperature and improve the distillation rate.
-
Question: I am seeing an unexpected peak in my NMR spectrum after purification. What could it be?
Answer: An unexpected peak could be one of several common impurities. The chemical shift and multiplicity of the peak will be key to its identification.
-
Possible Impurities and their expected 1H NMR signals:
-
Residual Solvents: Check the chemical shifts against common laboratory solvents.[3]
-
m-Cresol: Look for a phenolic -OH peak (often broad) and aromatic signals that differ from your product.
-
Epichlorohydrin: Check for signals corresponding to its distinct protons.
-
Hydrolysis Product (Diol): The epoxide ring can open upon exposure to acid or base in the presence of water to form a diol. This will result in the appearance of new -OH signals and a change in the signals of the adjacent protons.
-
Polymerized Product: Broad signals in the baseline are indicative of polymer formation.
-
A useful resource for identifying common NMR impurities is the publication by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in crude 3-tolyl glycidyl ether?
A1: The most common impurities arise from the synthesis reaction, which typically involves the reaction of m-cresol with epichlorohydrin. These can include:
-
Unreacted m-cresol
-
Unreacted epichlorohydrin
-
Chlorohydrin intermediates
-
Water
-
Byproducts from side reactions, such as the formation of di-glycidyl ethers or oligomers.
-
Hydrolysis products (diols) if the work-up conditions are not carefully controlled.
Q2: What is the best general-purpose purification method for crude 3-tolyl glycidyl ether?
A2: For most laboratory-scale purifications, vacuum distillation is the most effective method for removing lower-boiling impurities like unreacted starting materials and some byproducts. If the crude product contains higher-boiling or similarly boiling impurities, flash column chromatography is a better choice.
Q3: What safety precautions should I take when purifying 3-tolyl glycidyl ether?
A3: 3-Tolyl glycidyl ether is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.[4][5][6][7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are often suitable).[4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[4]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[6]
-
Vacuum Distillation: Be aware of the implosion hazard associated with working under vacuum. Use appropriate glassware and a blast shield if possible.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography purification and for analyzing the purity of fractions from a distillation. A suitable eluent system will show a clear separation between the desired product and impurities. The spots can be visualized under UV light or by staining with an appropriate reagent.
Q5: Can 3-tolyl glycidyl ether be purified by recrystallization?
A5: 3-Tolyl glycidyl ether is a liquid at room temperature, so direct recrystallization is not feasible. However, if you are working with a solid derivative of 3-tolyl glycidyl ether, recrystallization could be a viable purification method.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle | Advantages | Disadvantages | Best For Removing |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | - Effective for removing volatile impurities.- Scalable for larger quantities.- Can yield very pure product. | - Requires specialized glassware and a vacuum source.- Risk of thermal decomposition if not controlled properly.- Not effective for separating compounds with similar boiling points. | Unreacted m-cresol, epichlorohydrin, and other low-boiling byproducts. |
| Flash Column Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | - High resolution for separating complex mixtures.- Can separate compounds with similar boiling points.- Can be performed at room temperature, avoiding thermal degradation. | - Can be time-consuming and labor-intensive.- Requires solvents, which can be costly and generate waste.- May not be as easily scalable as distillation. | A wide range of impurities, including unreacted starting materials, byproducts, and oligomers. |
| Aqueous Wash | Extraction of acidic or basic impurities into an aqueous phase. | - Simple and quick procedure.- Effective for removing acidic or basic impurities. | - May not remove neutral impurities.- Can introduce water into the organic phase.- Risk of hydrolysis of the glycidyl ether if not performed carefully. | Unreacted m-cresol (as its salt). |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the reaction.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus. All glassware should be free of cracks and scratches.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds full).
-
Include a magnetic stir bar in the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump. A manometer should be included to monitor the pressure.
-
-
Procedure:
-
Place the crude 3-tolyl glycidyl ether in the distillation flask.
-
Begin stirring and slowly apply the vacuum. The pressure should drop to below 1 mmHg for efficient distillation.
-
Once a stable, low pressure is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
As the temperature rises, the main fraction of 3-tolyl glycidyl ether will begin to distill. Collect this in a separate receiving flask. The boiling point will depend on the pressure.
-
Monitor the temperature and pressure throughout the distillation. A pure compound should distill over a narrow temperature range at a constant pressure.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of aryl glycidyl ethers and should be optimized for 3-tolyl glycidyl ether.
-
Solvent System Selection:
-
Using TLC, determine a suitable solvent system that gives the 3-tolyl glycidyl ether an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Pack the column with silica gel using the chosen solvent system (slurry packing is generally preferred).
-
-
Sample Loading:
-
Dissolve the crude 3-tolyl glycidyl ether in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-tolyl glycidyl ether.
-
Mandatory Visualizations
Caption: General workflow for the purification of crude 3-tolyl glycidyl ether.
Caption: Troubleshooting logic for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Peroxide Formation in Cresyl Glycidyl Ethers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and managing peroxide formation in cresyl glycidyl ethers. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of cresyl glycidyl ethers.
| Problem | Potential Cause | Recommended Action |
| Increased viscosity or partial solidification of cresyl glycidyl ether. | Autopolymerization initiated by peroxides. | Do not attempt to open the container if solids or crystals are visible, especially around the cap. [1][2] Isolate the container and contact your institution's Environmental Health & Safety (EH&S) office for guidance on safe disposal.[3] Review storage procedures to ensure they align with recommended practices. |
| Visible crystals or precipitate in the ether. | High concentration of peroxides. | EXTREME HAZARD. Do not move or open the container.[1][2] Peroxide crystals can be shock-sensitive and may detonate.[1][4] Immediately contact EH&S for emergency disposal. |
| Inconsistent experimental results. | Peroxide contamination interfering with chemical reactions. | Test the cresyl glycidyl ether for peroxides before use. If peroxides are present, purify the ether or use a fresh, unopened container. |
| Positive peroxide test on a new, unopened container. | Improper storage by the supplier or compromised container seal. | Contact the supplier with the lot number and date of receipt. Do not use the material. |
| Rapid peroxide formation in an opened container. | Depletion of inhibitor (if present), frequent exposure to air, or improper storage. | Minimize headspace in the container by transferring to a smaller bottle or flushing with an inert gas like nitrogen or argon.[3][5] Store in a cool, dark place.[6] Regularly test for peroxides. |
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation a concern with cresyl glycidyl ethers?
A1: Cresyl glycidyl ether, like other ethers, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxides.[1][4][7][8][9][10] This reaction is initiated by factors like light, heat, and the presence of contaminants.[1] The accumulation of peroxides poses a significant safety hazard, as they can detonate upon shock, friction, or heating, especially during distillation or evaporation processes where they can become concentrated.[1][7]
Q2: How can I prevent peroxide formation in my cresyl glycidyl ether?
A2: To minimize peroxide formation, follow these storage and handling best practices:
-
Storage: Store cresyl glycidyl ether in a cool, dark, and dry place, away from heat and light sources.[3][5][6][11] Use the original manufacturer's container when possible, as it may be opaque and contain an inert gas headspace.[12] Airtight amber glass containers are also suitable.[3]
-
Inert Atmosphere: For long-term storage or after opening, it is best practice to store the ether under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2][5]
-
Inhibitors: Whenever possible, purchase cresyl glycidyl ether that contains an inhibitor, such as butylated hydroxytoluene (BHT).[1][11][13] Inhibitors scavenge free radicals and significantly slow the rate of peroxide formation.[1] Note that distillation will remove these inhibitors.[1]
-
Labeling: Clearly label all containers with the date received and the date opened.[7][14] This is crucial for tracking the age of the chemical and adhering to testing schedules.
Q3: How often should I test my cresyl glycidyl ether for peroxides?
A3: The frequency of testing depends on the storage conditions and usage.
-
Opened Containers: It is recommended to test opened containers of cresyl glycidyl ether at least every three to six months.[7][8]
-
Before Use: Always test for peroxides before distilling or concentrating the ether.[4]
-
Unopened Containers: Unopened containers should ideally be used before the manufacturer's expiration date. If stored for an extended period, it is prudent to test for peroxides before the first use.
Q4: What are the signs of peroxide formation?
A4: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystalline solids, a viscous oily layer, or discoloration of the liquid.[15] Peroxide crystals can also form on the threads of the container cap.[1][2] However, dangerous levels of peroxides can be present without any visible signs.[1] Therefore, chemical testing is essential.
Q5: What should I do if my cresyl glycidyl ether tests positive for peroxides?
A5: If the peroxide concentration is above the acceptable limit for your application (a common, though not universally validated, control point is 100 ppm), you have two options:
-
Purification: If you are experienced with the procedure, you can remove the peroxides. A common method is to pass the ether through a column of activated alumina.[7][15] Another method involves shaking the ether with a freshly prepared solution of iron (II) sulfate.[7][15] Caution: Peroxide removal procedures can be hazardous and should only be performed by trained personnel. Purified ether should be used immediately as the process removes any inhibitors, making it more susceptible to peroxide formation.[7][15]
-
Disposal: The safest option is to dispose of the peroxidized ether through your institution's hazardous waste program.
Experimental Protocols
Protocol 1: Peroxide Detection with Test Strips (Semi-Quantitative)
This method is suitable for routine screening and provides a semi-quantitative estimation of peroxide concentration.
Materials:
-
Peroxide test strips (e.g., Quantofix®)
-
Sample of cresyl glycidyl ether
-
Distilled water (if required by strip manufacturer)
Procedure:
-
Immerse the test strip into the cresyl glycidyl ether sample for 1 second.[7]
-
Allow the solvent to evaporate from the test strip.
-
Some test strip manufacturers recommend moistening the test pad with a drop of distilled water after the solvent has evaporated.[8]
-
Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration.
Protocol 2: Potassium Iodide (KI) Test (Qualitative)
This is a sensitive qualitative test for the presence of peroxides.
Materials:
-
Sample of cresyl glycidyl ether (1-10 mL)
-
Freshly prepared 10% (w/v) potassium iodide (KI) solution (1 mL)
-
Glacial acetic acid or dilute hydrochloric acid (a few drops)
-
Starch solution (optional)
-
Test tube
Procedure:
-
In a clean test tube, add 1-10 mL of the cresyl glycidyl ether to be tested.
-
Add 1 mL of freshly prepared 10% potassium iodide solution and a few drops of acid.[7]
-
Shake the mixture.
-
A yellow to brown color in the aqueous layer indicates the presence of peroxides.[7][16] The intensity of the color is proportional to the peroxide concentration.
-
For a more sensitive test, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.[7]
Data Presentation
Table 1: General Guidelines for Storage and Testing of Peroxide-Forming Ethers
| Class | Hazard | Examples | Storage Time Limit (Opened) | Testing Frequency (Opened) |
| A | Severe peroxide hazard on storage, even without concentration. | Isopropyl ether, Divinyl acetylene | 3 months | Before use |
| B | Peroxide hazard on concentration (distillation/evaporation). | Diethyl ether, Tetrahydrofuran (THF), Dioxane, Glycidyl ethers | 12 months | Every 3-6 months & before concentration |
| C | Hazard of peroxide-initiated autopolymerization. | Vinyl monomers (e.g., Styrene, Vinyl acetate) | 12 months | Every 6-12 months |
Note: Cresyl glycidyl ether falls into Class B. These are general guidelines; always consult the Safety Data Sheet (SDS) for specific recommendations.
Visualizations
References
- 1. louisville.edu [louisville.edu]
- 2. ehs.tcu.edu [ehs.tcu.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. benchchem.com [benchchem.com]
- 6. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. echemi.com [echemi.com]
- 10. Cresyl glycidyl ether CAS#: 26447-14-3 [m.chemicalbook.com]
- 11. bu.edu [bu.edu]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 13. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. westernsydney.edu.au [westernsydney.edu.au]
- 16. wikieducator.org [wikieducator.org]
Safe handling and storage procedures for ((m-Tolyloxy)methyl)oxirane
Technical Support Center: ((m-Tolyloxy)methyl)oxirane
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound (also known as cresyl glycidyl ether).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a colorless to light yellow liquid used as a reactive diluent for epoxy resin systems.[1][2] Its primary hazards include causing skin irritation, causing an allergic skin reaction (skin sensitization), and being suspected of causing genetic defects.[3] It is also toxic to aquatic life with long-lasting effects.[3][4] The substance can also form explosive peroxides and reacts with strong acids, bases, amines, and strong oxidants.[5]
Q2: What are the recommended storage conditions for this chemical?
A2: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][6] It should be stored separately from incompatible materials such as strong oxidants, strong bases, strong acids, and amines.[5] It is recommended to keep it in a cool, dark place (ideally <15°C) and potentially under an inert gas as it can be air sensitive. Check for peroxides prior to distillation and eliminate them if found.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always handle this chemical in a well-ventilated area.[4] The following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., Nitrile or Neoprene) and protective clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[4][7]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately take off contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[4][8][9] If skin irritation or a rash occurs, get medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[7][8]
Troubleshooting Guides
Issue 1: I notice a rash or skin irritation after my experiment.
-
Cause: This may be due to direct skin contact with this compound, which is a known skin irritant and sensitizer.[1][10][11] Repeated or prolonged contact can cause allergic contact dermatitis.[5][10]
-
Immediate Action:
-
Prevention:
Issue 2: The chemical has changed color or appears cloudy.
-
Cause: This could indicate contamination or degradation. As an epoxide, it can react with various substances.[12] It can also oxidize in the air to form unstable peroxides, especially if not stored properly.[5][12]
-
Immediate Action:
-
Do not use the chemical if you suspect its integrity is compromised.
-
Check the expiration date and storage conditions.
-
If peroxide formation is suspected (especially before distillation), the material must be handled with extreme caution.[5] Contact your institution's Environmental Health and Safety (EHS) office for guidance on testing for and removing peroxides.
-
-
Prevention:
Quantitative Data Summary
The physical, chemical, and toxicity properties of this compound are summarized below. Note that values can vary slightly between isomers (ortho-, meta-, para-).
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [5][13] |
| Molecular Weight | 164.20 g/mol | [3][12] |
| Physical State | Colorless to light yellow liquid | [5][7][10] |
| Boiling Point | ~259 °C (498 °F) at 760 mmHg | [7][8][12] |
| Specific Gravity | 1.09 at 20 °C (Denser than water) | [7][8][12] |
| Flash Point | ~106-113 °C (223-235 °F) | [5] |
| Water Solubility | Insoluble / less than 1 mg/mL | [7][12] |
| Acute Oral Toxicity (LD50) | 5140 mg/kg (Rat) | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general procedure for safely preparing a stock solution of this compound.
-
Pre-Experiment Checklist:
-
Confirm the fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible.
-
Gather all required PPE: safety goggles, lab coat, and nitrile/neoprene gloves.
-
Prepare a designated waste container for contaminated materials.
-
-
Procedure:
-
Perform all handling and dilution steps inside a chemical fume hood.
-
Measure the required volume of this compound using a calibrated pipette or syringe.
-
Slowly add the chemical to the desired solvent in a suitable container (e.g., a volumetric flask). Do not add solvent to the chemical.
-
Mix the solution gently until fully dissolved.
-
Seal the container tightly, label it clearly with the chemical name, concentration, date, and hazard symbols.
-
-
Post-Procedure Cleanup:
-
Decontaminate the work surface with an appropriate solvent (e.g., alcohol) followed by soap and water.[12]
-
Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Visualized Workflows
Below are diagrams illustrating key safety procedures.
Caption: Workflow for handling a small liquid spill.
Caption: Decision-making workflow for first aid after exposure.
References
- 1. m-Cresyl glycidyl ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Cresyl glycidyl ether | 2210-79-9 | Benchchem [benchchem.com]
- 3. This compound | C10H12O2 | CID 98180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. JoDrugs. CRESYL GLYCIDYL ETHER [jodrugs.com]
- 11. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 12. CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Epoxy Resin Viscosity with m-Cresyl Glycidyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins and using m-cresyl glycidyl ether as a reactive diluent to manage viscosity.
Troubleshooting Guide
This guide addresses common issues encountered when using m-cresyl glycidyl ether to reduce the viscosity of epoxy resin formulations.
Issue 1: Epoxy formulation is still too viscous after adding m-cresyl glycidyl ether.
| Possible Cause | Recommended Solution |
| Insufficient Diluent Concentration | The reduction in viscosity is directly proportional to the concentration of the reactive diluent. Increase the concentration of m-cresyl glycidyl ether in increments of 2-3 wt% until the desired viscosity is achieved. Be aware that higher concentrations can impact the final mechanical and thermal properties of the cured epoxy.[1] |
| Low Ambient or Resin Temperature | The viscosity of epoxy resins is highly dependent on temperature. Lower temperatures will significantly increase viscosity. Gently warm the epoxy resin and m-cresyl glycidyl ether separately to 30-40°C before mixing. Ensure all components are at a consistent and appropriate temperature during mixing and application. |
| Crystallization of Epoxy Resin | Some epoxy resins, particularly those based on bisphenol A, can crystallize over time or at low temperatures, leading to a significant increase in viscosity. Gently heat the crystallized epoxy resin to 50-60°C and mix until it becomes clear and homogeneous. Allow it to cool to the desired processing temperature before adding the m-cresyl glycidyl ether and curing agent. |
| Incorrect Mixing Procedure | Inadequate mixing can result in a non-homogeneous mixture with localized areas of high viscosity. Mix the epoxy resin and m-cresyl glycidyl ether thoroughly for at least 2-3 minutes using a mechanical stirrer or by hand, ensuring to scrape the sides and bottom of the mixing vessel. |
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for addressing high viscosity in epoxy formulations.
Issue 2: The cured epoxy is brittle or has reduced mechanical properties.
| Possible Cause | Recommended Solution |
| High Concentration of Monofunctional Diluent | m-Cresyl glycidyl ether is a monofunctional diluent, which can reduce the crosslink density of the cured epoxy, leading to increased brittleness and a lower glass transition temperature (Tg).[2] Reduce the concentration of m-cresyl glycidyl ether to the minimum required to achieve the desired viscosity. Consider a blend with a difunctional reactive diluent to maintain a higher crosslink density. |
| Incomplete Curing | The addition of a reactive diluent can sometimes alter the stoichiometry of the resin-hardener system or affect the curing kinetics. Ensure the curing schedule (time and temperature) is appropriate for the modified formulation. A post-cure at an elevated temperature may be necessary to achieve full crosslinking and optimal properties. |
| Incompatibility with Curing Agent | While m-cresyl glycidyl ether is compatible with a wide range of curing agents, specific interactions can sometimes hinder the curing process. Consult the technical data sheets for both the epoxy resin and curing agent for compatibility information. Consider testing an alternative curing agent if issues persist. |
Frequently Asked Questions (FAQs)
Q1: What is m-cresyl glycidyl ether and how does it reduce the viscosity of epoxy resins?
A1: m-Cresyl glycidyl ether is a monofunctional reactive diluent. Its primary function in an epoxy resin formulation is to reduce its viscosity.[1] It has a glycidyl group that allows it to react with the curing agent and become a permanent part of the polymer network.[2] This incorporation minimizes the negative impact on the mechanical and thermal properties of the cured epoxy that can be seen with non-reactive diluents.
Q2: What is a typical concentration range for m-cresyl glycidyl ether in an epoxy formulation?
A2: A typical concentration range for monofunctional reactive diluents like m-cresyl glycidyl ether is between 5 and 20 wt%. The exact amount will depend on the initial viscosity of the epoxy resin and the desired final viscosity. It is recommended to start with a lower concentration and gradually increase it until the target viscosity is reached.
Q3: How does m-cresyl glycidyl ether affect the pot life and curing time of an epoxy system?
A3: The addition of a reactive diluent like m-cresyl glycidyl ether generally leads to a faster rate of cure. This is because the lower viscosity allows for greater mobility of the reactive molecules in the early stages of curing.[1] Consequently, the pot life of the system may be reduced. The extent of this effect will depend on the specific epoxy resin, curing agent, and the concentration of the diluent.
Q4: Will adding m-cresyl glycidyl ether change the chemical resistance of the cured epoxy?
A4: Yes, the addition of a monofunctional reactive diluent can affect the chemical resistance of the cured epoxy. Generally, a higher crosslink density leads to better chemical resistance. Since m-cresyl glycidyl ether is monofunctional, it can reduce the crosslink density, which may lead to a slight decrease in resistance to certain chemicals, particularly at higher concentrations.[1]
Q5: Can m-cresyl glycidyl ether be used with any type of epoxy resin and curing agent?
A5: m-Cresyl glycidyl ether is compatible with a wide range of epoxy resins, including those based on bisphenol A (DGEBA) and bisphenol F (DGEBF), as well as various curing agents such as amines and anhydrides. However, it is always recommended to perform a small-scale compatibility test before proceeding with a large batch.
Data Presentation
The following tables provide illustrative data on the expected effects of m-cresyl glycidyl ether on the properties of a standard DGEBA epoxy resin. The values are representative and may vary depending on the specific resin, curing agent, and processing conditions.
Table 1: Effect of m-Cresyl Glycidyl Ether Concentration on the Viscosity of DGEBA Epoxy Resin at 25°C
| m-Cresyl Glycidyl Ether (wt%) | Viscosity (mPa·s) |
| 0 | 12,000 |
| 5 | 4,500 |
| 10 | 1,500 |
| 15 | 600 |
| 20 | 300 |
Table 2: Effect of m-Cresyl Glycidyl Ether Concentration on Pot Life and Cured Properties of a DGEBA Epoxy/Amine System
| m-Cresyl Glycidyl Ether (wt%) | Pot Life (minutes) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| 0 | 60 | 80 | 3.2 |
| 5 | 55 | 78 | 3.1 |
| 10 | 50 | 75 | 3.0 |
| 15 | 45 | 70 | 2.8 |
| 20 | 40 | 65 | 2.6 |
Experimental Protocols
Protocol 1: Viscosity Measurement of Epoxy Formulations
Objective: To determine the viscosity of an epoxy formulation containing m-cresyl glycidyl ether using a rotational viscometer, based on ASTM D2196.
Materials and Equipment:
-
Epoxy resin (e.g., DGEBA)
-
m-Cresyl glycidyl ether
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Disposable mixing cups and stirring rods
-
Top-pan balance (accurate to 0.01 g)
Procedure:
-
Temperature Conditioning: Place the epoxy resin and m-cresyl glycidyl ether in a temperature-controlled environment (e.g., 25 ± 1°C) for at least 4 hours to ensure thermal equilibrium.
-
Sample Preparation:
-
Weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Add the specified amount of m-cresyl glycidyl ether to the epoxy resin.
-
Mix thoroughly for 2-3 minutes with a stirring rod, ensuring a homogenous mixture.
-
-
Viscometer Setup:
-
Set up the viscometer according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
-
Viscosity Measurement:
-
Immerse the spindle into the center of the resin-diluent mixture to the marked level.
-
Allow the spindle to rotate for a specified period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity reading from the instrument display.
-
Experimental Workflow for Viscosity Measurement
Caption: Workflow for measuring the viscosity of an epoxy formulation.
Protocol 2: Gel Time Determination
Objective: To determine the gel time of an epoxy formulation containing m-cresyl glycidyl ether, based on ASTM D2471.
Materials and Equipment:
-
Epoxy resin formulation (resin + m-cresyl glycidyl ether)
-
Curing agent
-
Disposable mixing cups (e.g., 8 oz paper cups)
-
Wooden tongue depressor or spatula
-
Stopwatch or timer
-
Temperature-controlled environment (e.g., water bath at 25 ± 1°C)
Procedure:
-
Temperature Conditioning: Condition the epoxy-diluent mixture and the curing agent at the test temperature (e.g., 25 ± 1°C) for at least 4 hours.
-
Sample Preparation and Mixing:
-
Weigh the epoxy-diluent mixture and the stoichiometric amount of curing agent into a mixing cup.
-
Start the stopwatch immediately upon adding the curing agent.
-
Mix the components thoroughly for 60 seconds, scraping the sides and bottom of the cup.
-
-
Gel Time Determination:
-
Probe the mixture with the wooden tongue depressor every 30 seconds.
-
The gel time is the point at which the material first forms a "soft, stringy mass" and no longer flows back to a level surface after probing.
-
Record the elapsed time as the gel time.
-
References
Troubleshooting guide for epoxy curing issues with glycidyl ether diluents
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with epoxy resin formulations containing glycidyl ether diluents. The following sections address common curing issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete or Slow Curing (Tacky or Soft Spots)
Q: Why is my epoxy still tacky or soft in some areas after the recommended curing time?
A: Tacky or soft spots are the most common curing issue and typically point to problems with the mix or the curing environment.[1]
-
Possible Cause 1: Incorrect Mix Ratio. The ratio of resin to hardener is a critical parameter. An inaccurate mixing ratio will invariably lead to incomplete curing and a failure to achieve the necessary properties of the epoxy system.[2] Most epoxy systems require a specific ratio (e.g., 1:1 or 2:1 by weight or volume); any deviation can result in an excess of either resin or hardener, preventing a full cure.[3][4]
-
Solution: Always measure components precisely according to the manufacturer's instructions, preferably by weight using a calibrated digital scale.[1] Do not estimate or measure by eye.[2]
-
Possible Cause 2: Improper and Incomplete Mixing. Even with the correct ratio, insufficient mixing can leave unmixed pockets of resin or hardener.[3][4] These unmixed areas will not cure properly.[2]
-
Solution: Mix the two components thoroughly for the time specified on the technical datasheet (often 2-3 minutes).[2][5] Scrape the sides and bottom of the mixing container multiple times during the process to ensure all material is incorporated.[3][6] The mixture should be completely uniform in color and consistency, free of any streaks.[2][5]
-
Possible Cause 3: Low Curing Temperature. The chemical reaction for curing is temperature-dependent.[4] If the ambient temperature is too low, the reaction will slow down significantly or may not initiate at all.[4][7] Most epoxies require a consistent temperature between 70-80°F (21-27°C) to cure properly.[8][9]
-
Solution: Ensure your work area, resin components, and substrate are all within the recommended temperature range throughout the mixing, application, and curing process.[9] Use a space heater if necessary to maintain a stable temperature.[9] Be aware that a drop in temperature can double the required cure time.[1]
-
Possible Cause 4: Effect of Glycidyl Ether Diluent. While reactive diluents are designed to participate in the curing reaction, they can alter the system's stoichiometry or cure kinetics.[10] Monofunctional diluents, in particular, can act as "chain stoppers," which may reduce crosslink density if used in high concentrations, potentially affecting the final hardness.[11]
-
Solution: Use the minimum amount of diluent necessary to achieve the desired viscosity. If issues persist, consider switching to a difunctional reactive diluent, which is less likely to negatively impact the polymer network.[11][12] A post-cure at a slightly elevated temperature may also be necessary to drive the reaction to completion.[10]
Issue 2: Surface Defects and Imperfections
Q: My cured epoxy has bubbles, a cloudy appearance, or other surface flaws. What went wrong?
A: Surface defects can arise from trapped air, moisture contamination, or improper application techniques.[1][13]
-
Possible Cause 1: Air Bubbles. Air can be introduced during mixing or can be released from porous substrates (outgassing).[13][14] Mixing too vigorously whips air into the system.[1]
-
Solution: Mix slowly and deliberately to minimize air entrapment.[2] After mixing, it is best to degas the mixture using a vacuum chamber.[6][15] If a vacuum is not available, let the mixed resin stand for a period to allow bubbles to rise and dissipate, keeping the pot life in mind.[15] When pouring, do so slowly in a single spot and let the resin self-level to push air out.[15] A heat gun or torch passed quickly over the surface can help pop remaining bubbles.[6][8]
-
Possible Cause 2: Cloudy or Hazy Finish (Amine Blush). A milky, dull, or cloudy appearance is often caused by moisture contamination or high humidity.[1][14] This can happen when moisture in the air reacts with the curing agent on the surface, forming a waxy film known as amine blush.[13]
-
Solution: Maintain a relative humidity below 60% and a stable temperature during curing.[1] Ensure all tools, substrates, and containers are completely dry.[1] Avoid applying epoxy in cold, damp conditions.[13] If blush has already formed on a cured piece, it can often be washed off with warm, soapy water.
-
Possible Cause 3: Fish Eyes and Cratering. These circular depressions are typically caused by surface contamination from substances like oil, grease, or silicone.[14][16] The epoxy will not wet these low-surface-energy spots, causing it to pull away.
-
Solution: Thorough surface preparation is critical.[16] Clean the substrate meticulously to remove all contaminants.[14] Use an appropriate solvent or degreaser and ensure the surface is completely dry before application.[13]
-
Possible Cause 4: Orange Peel. This textured, stipple-like appearance can be caused by applying the epoxy in conditions that are too hot or too cold, preventing the material from leveling out properly before it cures.[14]
-
Solution: Apply the epoxy within the recommended temperature range.[14] Warming cold materials or substrates can help improve flow and leveling.[14]
Issue 3: Altered Mechanical Properties (Brittleness, Cracking)
Q: After adding a glycidyl ether diluent, my cured epoxy is more brittle than expected and has developed cracks. Why?
A: The addition of reactive diluents directly impacts the final polymer network structure and, consequently, its mechanical properties.[11]
-
Possible Cause 1: High Concentration of Monofunctional Diluent. Monofunctional glycidyl ethers (e.g., Butyl Glycidyl Ether, Phenyl Glycidyl Ether) reduce the crosslink density of the cured epoxy.[10] While this can sometimes increase flexibility, an excessive amount can compromise structural integrity, leading to lower tensile strength and increased brittleness.[10][11]
-
Solution: Reduce the concentration of the monofunctional diluent.[10] Consider replacing a portion of it with a difunctional reactive diluent (e.g., 1,4-Butanediol Diglycidyl Ether), which contributes to the polymer network without terminating chain growth, thereby better maintaining mechanical properties.[11][12]
-
Possible Cause 2: Internal Stress. Rapid temperature changes during curing can create uneven curing and internal stress, leading to crazing or cracking.[1][9] Applying the epoxy in excessively thick layers can also cause a strong exothermic reaction, generating heat that can lead to stress cracks.[9]
-
Solution: Maintain a stable ambient temperature during the entire cure cycle.[9] Adhere to the manufacturer's guidelines for maximum pour thickness. For thicker applications, pour in multiple, thinner layers, allowing each layer to cure sufficiently before adding the next.[3]
Data Presentation
Table 1: Effect of Glycidyl Ether Diluent Type and Concentration on Epoxy Resin Properties
This table summarizes the effectiveness of various reactive diluents in reducing the viscosity of a standard DGEBA epoxy resin and their subsequent impact on the Heat Distortion Temperature (HDT) of the cured system.
| Reactive Diluent | Diluent Type | Amount (wt %) to Achieve 800 cps Viscosity* | Resulting HDT (°C) with m-Phenylenediamine Curing Agent | Resulting HDT (°C) with Diethylenetriamine Curing Agent | Key Characteristics |
| None | - | - | 143 | 118 | Baseline (undiluted resin) |
| Butyl Glycidyl Ether | Monofunctional | 11 | 101 | 74 | Excellent viscosity reduction but significant drop in thermal properties.[11][17] |
| Phenyl Glycidyl Ether | Monofunctional | 18.5 | 105 | 82 | Good viscosity reduction with better property retention than aliphatic monofunctionals.[11][18] |
| Diglycidyl Ether | Difunctional | 38 | 128 | 104 | Higher amount needed for viscosity reduction, but minimal impact on thermal properties.[11] |
| Butadiene Dioxide | Difunctional | 10 | 162 | 127 | Excellent viscosity reduction and can improve thermal properties.[11] |
| Vinylcyclohexene Dioxide | Difunctional | 20 | 148 | 108 | Good balance of viscosity reduction and property retention.[11] |
*Original DGEBA epoxy resin viscosity of 12,400 cps.[11] **Cured for 4 hours at 150°C.[11] **Data adapted from SpecialChem technical documentation.[11]
Experimental Protocols
1. Protocol for Proper Mixing and Degassing of Epoxy Formulations
-
Objective: To achieve a homogenous, air-free mixture of epoxy resin, glycidyl ether diluent, and curing agent.
-
Materials:
-
Epoxy Resin Component (Part A)
-
Curing Agent Component (Part B)
-
Glycidyl Ether Diluent
-
Clean, dry mixing container (e.g., polypropylene cup)
-
Clean, dry mixing utensil (e.g., plastic spatula, stir stick)
-
Digital scale
-
Vacuum degassing chamber (recommended)
-
-
Methodology:
-
Preparation: Ensure all components (resin, diluent, hardener) and the mixing environment are at a stable, recommended temperature (typically 70-80°F or 21-27°C).[8]
-
Measure Resin and Diluent: Place the mixing container on the digital scale and tare it. Weigh the required amount of epoxy resin (Part A). Add the desired weight percentage of the glycidyl ether diluent to the resin and mix slowly until uniform.
-
Measure Curing Agent: Tare the scale again. Weigh the precise amount of curing agent (Part B) as specified by the manufacturer's mix ratio and add it to the resin/diluent mixture.
-
Mixing: Begin mixing immediately in a slow, deliberate manner to avoid introducing excess air.[5] Scrape the sides and bottom of the container frequently to ensure all material is thoroughly combined.[6] Continue mixing for the full duration recommended by the manufacturer (e.g., 3 minutes) until the mixture is uniform and free of streaks.[2]
-
Degassing (Recommended): Place the mixed container inside a vacuum chamber. Apply a vacuum until the mixture rises, breaks, and settles. Hold the vacuum for an additional 1-2 minutes before slowly releasing the pressure. This process removes most entrapped air bubbles.[6][15]
-
Degassing (Alternative): If a vacuum chamber is unavailable, allow the mixture to sit for 5-10 minutes (be mindful of the pot life) to let larger bubbles rise to the surface naturally.[15]
-
2. Protocol for Solvent Wipe Test for Cure Completeness
-
Objective: To assess the degree of cure of an epoxy system by testing its resistance to a strong solvent. This is a comparative test.[19]
-
Standard Reference: Based on principles from ASTM D5402 / D4752.[20][21]
-
Materials:
-
Methodology:
-
Preparation: Ensure the epoxy has undergone its full recommended initial curing time. Perform the test in a well-ventilated area.
-
Saturate Applicator: Fold the cotton cloth into a small pad and saturate the tip with MEK.[20]
-
Perform Rubs: Select an inconspicuous area on the test sample. With moderate pressure, rub the solvent-soaked cloth back and forth over a small section of the surface. One "double rub" consists of one forward and one backward stroke over the same path, taking approximately one second.[22]
-
Observation: Perform a set number of double rubs (e.g., 25 or 50).[19][20] After the rubs, inspect both the cloth and the epoxy surface.
-
Interpretation:
-
Fully Cured: There should be no or very little color transfer to the cloth, and the epoxy surface should show no signs of softening, tackiness, or significant visual change.[19]
-
Undercured: Significant color transfer to the cloth and/or visible softening, dissolving, or damage to the epoxy surface indicates an incomplete cure.[19]
-
-
Comparison: Always compare the results from your test sample to the "known good" control sample. The control sample establishes the baseline for what a properly cured material should look like after the test.[19]
-
Visualizations
Caption: Troubleshooting workflow for common epoxy curing issues.
Caption: Impact of glycidyl ether diluents on epoxy formulation properties.
References
- 1. terrazzo-usa.com [terrazzo-usa.com]
- 2. unitedresin.com [unitedresin.com]
- 3. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 4. zdschemical.com [zdschemical.com]
- 5. youtube.com [youtube.com]
- 6. eco-nomicresins.com [eco-nomicresins.com]
- 7. Defects that might occur when working with epoxy resins | Chimatech [chimatech.bg]
- 8. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 9. epoxyclasses.com [epoxyclasses.com]
- 10. benchchem.com [benchchem.com]
- 11. specialchem.com [specialchem.com]
- 12. The effect of reactive diluents on curing and properties of epoxy resins - European Coatings [european-coatings.com]
- 13. impactfloors.co.uk [impactfloors.co.uk]
- 14. simiron.com [simiron.com]
- 15. crosslinktech.com [crosslinktech.com]
- 16. Epoxy Coating Failures and Their Fixes: A Comprehensive Guide - Stone Forensics [stoneforensics.com]
- 17. products.evonik.com [products.evonik.com]
- 18. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 19. m.youtube.com [m.youtube.com]
- 20. fitz-coatings.com [fitz-coatings.com]
- 21. trl.com [trl.com]
- 22. vitracoat.com [vitracoat.com]
Technical Support Center: Analysis of ((m-Tolyloxy)methyl)oxirane
This guide provides researchers, scientists, and drug development professionals with detailed information for identifying impurities in ((m-Tolyloxy)methyl)oxirane, also known as 3-Tolyl Glycidyl Ether, via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs): Potential Impurities
Q1: What are the most likely impurities to be found in a sample of this compound?
A1: Impurities in this compound typically originate from the synthesis process, which commonly involves the reaction of m-cresol with epichlorohydrin.[1][2] Therefore, the most probable impurities include:
-
Unreacted Starting Materials: Residual m-cresol and epichlorohydrin.
-
Side-Reaction Byproducts:
-
Hydrolysis Product: 1-(m-tolyloxy)propane-2,3-diol, formed if the oxirane ring opens in the presence of water.
-
Polymerization Products: Low-molecular-weight polymers of this compound.
-
Isomeric Byproducts: Products arising from alternative reaction pathways.
-
-
Impurities from Starting Materials: Epichlorohydrin can contain impurities like glycidyl alkyl ethers, which are difficult to separate due to similar boiling points.[3][4]
Q2: How can I tentatively identify these impurities using GC-MS?
A2: Tentative identification is achieved by analyzing the retention time and the mass spectrum of each peak in the chromatogram. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the ionized molecule.[5] This pattern can be compared against spectral libraries (like NIST) or interpreted based on known fragmentation rules for specific chemical classes.[6][7]
Impurity Profile Summary
The following table summarizes the expected GC-MS data for this compound and its common process-related impurities. Retention times are relative and will vary based on the specific GC method.
| Compound Name | Likely Relative Retention Time | Key Mass Fragments (m/z) | Potential Source |
| Epichlorohydrin | Very Early | 92, 57, 49, 27 | Starting Material |
| m-Cresol | Early | 108, 107, 90, 79, 77 | Starting Material |
| This compound | Main Peak | 164, 107, 91, 77, 57 | Product |
| 1-(m-tolyloxy)propane-2,3-diol | Late | 182, 108, 107, 75, 73 | Hydrolysis Product |
| Dimer of Product | Very Late | > 300 | Polymerization |
Experimental Protocol: GC-MS Analysis
Q3: What is a recommended starting protocol for GC-MS analysis of this compound?
A3: A robust GC-MS method is crucial for accurate impurity profiling. While methods should be optimized for specific instrumentation, the following protocol provides a validated starting point. Sensitive analytical techniques are required to detect impurities at ppm to ppb levels.[8][9]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a high-purity solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 7000A Triple Quadrupole MS or equivalent.[5]
-
Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted to 10:1 for trace impurity analysis).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 35-500.
GC-MS Troubleshooting Guide
Q4: My chromatogram shows tailing peaks for the main compound and impurities. What could be the cause?
A4: Peak tailing is often caused by active sites within the GC system that interact with polar functional groups on the analytes.
-
Contaminated Inlet Liner: The glass inlet liner can accumulate non-volatile residues. Clean or replace the liner.[10]
-
Column Activity: The column itself may have active sites due to degradation. Condition the column by baking it out at a high temperature (within its specified limit). If the problem persists, trim the first few centimeters of the column or replace it entirely.[10]
-
Improper Temperature: The oven or transfer line temperature may be too low, causing condensation. Ensure temperatures are appropriate for the analytes' boiling points.
Q5: I am observing a rising baseline or "ghost peaks" in my runs. What is the source?
A5: A rising baseline or extraneous peaks often indicate contamination.
-
Column Bleed: As a column ages, its stationary phase can degrade and elute, causing a rising baseline, especially at higher temperatures. This is normal to an extent, but excessive bleed may require column replacement.[11]
-
Contaminated Carrier Gas: Impurities in the carrier gas (like oxygen or moisture) can damage the column and create noise. Ensure high-purity gas and functioning gas traps are used.[11][12]
-
Injector Contamination: Residue from previous injections can elute in later runs. Clean the injector port and replace the septum.[10]
Q6: Why are my retention times shifting between injections?
A6: Inconsistent retention times point to a lack of stability in the chromatographic conditions.
-
System Leaks: A leak in the carrier gas flow path (e.g., at the injector seal) can cause pressure and flow fluctuations. Use an electronic leak detector to find and repair any leaks.[12][13]
-
Insufficient Equilibration Time: Ensure the oven temperature has stabilized at the initial setpoint before injecting the next sample.[12]
-
Column Overloading: Injecting too concentrated a sample can lead to peak shape distortion and retention time shifts. Try diluting the sample.[10]
Q7: My sensitivity is poor, and I can't detect trace-level impurities. How can I improve it?
A7: Low sensitivity can be a complex issue involving both the GC and the MS.
-
Check for Leaks: Air leaks into the MS vacuum system are a common cause of low sensitivity. Check the tune report for high nitrogen and oxygen levels.[13]
-
Clean the MS Ion Source: The ion source can become contaminated over time, reducing its efficiency. Follow the manufacturer's procedure for cleaning the source.
-
Optimize Injection Parameters: Switch to a lower split ratio (e.g., 10:1) or use a splitless injection to introduce more sample onto the column. Note that splitless injection may require further method optimization to manage the larger solvent volume.[14]
-
Use Selected Ion Monitoring (SIM): For quantifying known trace impurities, operating the MS in SIM mode is significantly more sensitive than full scan mode.[15]
Visual Workflow and Logic Diagrams
Caption: Workflow for GC-MS Impurity Identification.
Caption: Logical Relationship of Impurity Sources.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. US20100179300A1 - Product containing epichlorohydrin, its preparation and its use in various applications - Google Patents [patents.google.com]
- 4. gccpo.org [gccpo.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 15. Direct analysis of intact glycidyl fatty acid esters in edible oils using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epoxide Ring-Opening with Weak Nucleophiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in epoxide ring-opening reactions with weak nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the ring-opening of epoxides with weak versus strong nucleophiles?
The primary difference lies in the reaction mechanism and the required conditions. Strong nucleophiles, such as alkoxides or Grignard reagents, can directly attack the epoxide ring under neutral or basic conditions via an SN2 mechanism.[1] In contrast, weak nucleophiles, like water, alcohols, or amines, generally require acidic conditions to protonate the epoxide oxygen first.[2][3] This protonation makes the epoxide a better electrophile and facilitates the nucleophilic attack.[2][3]
Q2: How do acidic conditions influence the regioselectivity of the ring-opening with weak nucleophiles?
Under acidic conditions, the ring-opening of an unsymmetrical epoxide with a weak nucleophile typically results in the nucleophile attacking the more substituted carbon atom .[1] This is because the transition state has significant carbocation-like character, and the positive charge is better stabilized on the more substituted carbon.[2][4] This is in direct contrast to the reaction with strong nucleophiles under basic or neutral conditions, where the attack occurs at the less sterically hindered carbon.[1]
Q3: What is the expected stereochemistry of the product?
The ring-opening of epoxides with weak nucleophiles, similar to strong nucleophiles, proceeds via a backside attack. This results in an inversion of stereochemistry at the carbon center that is attacked by the nucleophile.[3]
Q4: What are some common catalysts used to promote the reaction with weak nucleophiles?
Various catalysts can be employed to enhance the rate and selectivity of epoxide ring-opening with weak nucleophiles. Lewis acids are commonly used to activate the epoxide ring towards nucleophilic attack.[5] Examples include tin-containing zeolites like Sn-Beta, which have shown high activity and regioselectivity.[5] Additionally, mild Brønsted acids such as acetic acid can effectively catalyze the reaction of epoxides with amines.[6] For specific applications, tertiary amines have also been utilized as efficient catalysts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Epoxide Activation | - Increase Catalyst Loading: If using a catalyst, incrementally increase the amount to ensure sufficient activation of the epoxide. - Stronger Acid Catalyst: If using a Brønsted acid, consider a stronger acid, but be mindful of potential side reactions. - Alternative Lewis Acid: Different Lewis acids have varying activities; screen a panel of Lewis acids to find the optimal one for your substrate. |
| Low Nucleophilicity of the Weak Nucleophile | - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions or decomposition. - Use of Additives: Certain additives can enhance the nucleophilicity of the weak nucleophile. For instance, fluorinated alcohols can act as powerful promoters for these reactions. |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. - Increase Nucleophile Stoichiometry: Using an excess of the weak nucleophile can help drive the reaction to completion. |
| Side Reactions (e.g., Polymerization) | - Optimize Reaction Temperature: High temperatures can sometimes lead to polymerization. Determine the optimal temperature that favors the desired ring-opening over side reactions.[7] - Control Catalyst Loading: Excessive amounts of catalyst can also promote polymerization.[7] - Solvent Choice: The choice of solvent can influence the reaction outcome. Experiment with different solvents to minimize side reactions. |
Issue 2: Poor Regioselectivity
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | - Ensure Acidic Conditions: For attack at the more substituted carbon with a weak nucleophile, acidic conditions are crucial. Verify the pH of your reaction mixture. - Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For instance, certain Lewis acids may favor the formation of one regioisomer over the other.[5] |
| Electronically or Sterically Unbiased Epoxide | - Directed Ring-Opening: If the substrate contains a nearby directing group (e.g., hydroxyl), consider using a catalyst that can chelate to this group and direct the nucleophilic attack to a specific carbon. |
| Mixture of SN1 and SN2 Pathways | - Fine-tune Acidity: The degree of carbocation character in the transition state is influenced by the acidity of the medium. Adjusting the acid concentration may help favor one pathway over the other. |
Data Presentation
The following table summarizes quantitative data for the Lewis acid-catalyzed ring-opening of epichlorohydrin with methanol, demonstrating the effect of different catalysts on reaction yield and regioselectivity.
| Catalyst | Support | Yield (%) | Regioselectivity (%) (Attack at less substituted carbon) |
| Sn | Beta Zeolite | >99 | 96 |
| Zr | Beta Zeolite | ~65 | >99 |
| Hf | Beta Zeolite | ~55 | >99 |
| Al | Beta Zeolite | ~80 | 88 |
Data extracted from a study on heterogeneous Lewis acid catalysts for epoxide ring-opening with alcohols.[5]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid (Sn-Beta) Catalyzed Ring-Opening of Epichlorohydrin with Methanol
This protocol is a representative example for the alcoholysis of an epoxide using a heterogeneous Lewis acid catalyst.
Materials:
-
Epichlorohydrin
-
Methanol (anhydrous)
-
Sn-Beta catalyst
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol.
-
Addition of Reactants: Add epichlorohydrin to the methanol. If monitoring by GC, add a known amount of an internal standard.
-
Catalyst Addition: Add the Sn-Beta catalyst to the reaction mixture. The catalyst loading should be optimized for the specific reaction scale, typically in the range of 1-5 mol%.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (the boiling point of methanol, approximately 65 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by GC.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting epoxide), cool the reaction mixture to room temperature.
-
Catalyst Removal: Remove the heterogeneous Sn-Beta catalyst by filtration or centrifugation.
-
Purification: Remove the excess methanol under reduced pressure. The crude product can be purified further by distillation or column chromatography if necessary.
Protocol 2: Acetic Acid-Mediated Ring-Opening of an Epoxide with an Amine
This protocol provides a general method for the aminolysis of epoxides under mild acidic conditions.
Materials:
-
Epoxide
-
Amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Solvent (e.g., acetonitrile, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the epoxide and the amine. The reaction can often be performed neat (solvent-free).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting β-amino alcohol by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for acid-catalyzed epoxide ring-opening with a weak nucleophile.
Caption: Troubleshooting workflow for low product yield in epoxide ring-opening reactions.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to m-Cresyl Glycidyl Ether and Phenyl Glycidyl Ether as Reactive Diluents in Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy systems, the selection of a reactive diluent is a critical factor that significantly influences the processing characteristics and final properties of the cured material. Among the various options available, aromatic monofunctional glycidyl ethers are widely employed for their ability to reduce viscosity while maintaining or enhancing certain performance attributes. This guide provides an objective comparison of two such diluents: m-cresyl glycidyl ether (CGE) and phenyl glycidyl ether (PGE). This analysis is supported by available experimental data and outlines the methodologies for key performance evaluations.
Executive Summary
Both m-cresyl glycidyl ether and phenyl glycidyl ether are effective reactive diluents for epoxy resins, primarily used to lower the viscosity of formulations for improved handling and processing.[1] The key distinction lies in the presence of a methyl group on the aromatic ring of CGE, which can subtly influence properties such as viscosity reduction efficiency, mechanical strength, and thermal stability of the cured epoxy network. While both are monofunctional, meaning they can impact the crosslink density, their aromatic nature helps in retaining good mechanical and thermal properties compared to aliphatic diluents.[2]
Performance Comparison: m-Cresyl Glycidyl Ether vs. Phenyl Glycidyl Ether
The selection between CGE and PGE often depends on the specific performance requirements of the application, such as the desired viscosity profile, mechanical robustness, and thermal endurance.
Viscosity Reduction
The primary function of a reactive diluent is to lower the viscosity of the epoxy resin system, facilitating easier processing, better impregnation of reinforcements, and higher filler loading.[2] The efficiency of viscosity reduction is a key performance indicator.
Table 1: Comparison of Typical Properties and Performance in Viscosity Reduction
| Property | m-Cresyl Glycidyl Ether (and isomers) | Phenyl Glycidyl Ether |
| Typical Viscosity (at 25°C) | ≤25 cP (for o-cresyl glycidyl ether)[3][4] | ~5-10 cP[5] |
| Epoxy Equivalent Weight (EEW) | 167-195 g/eq (for cresyl glycidyl ether)[3] | ~150 g/eq[1] |
| Comments on Performance | Good viscosity reduction with low volatility.[2][3] | Excellent viscosity reduction.[1] |
Note: Data is compiled from various technical sources and may not be directly comparable due to differing test conditions. "Cresyl glycidyl ether" often refers to a mixture of isomers (o, m, p).
Mechanical Properties
The incorporation of a monofunctional reactive diluent can affect the mechanical properties of the cured epoxy resin by reducing the crosslink density. However, the rigid aromatic structure of both CGE and PGE helps to mitigate a significant drop in mechanical performance.[2]
Table 2: Indicative Mechanical Properties of Cured Epoxy Resins
| Property | Effect of m-Cresyl Glycidyl Ether | Effect of Phenyl Glycidyl Ether |
| Flexural Strength | Good maintenance of physical properties.[3] | The use of the diluent does affect mechanical properties.[1] |
| Tensile Strength | Can lead to a slight decrease due to reduced crosslink density. | Can lead to a slight decrease due to reduced crosslink density. |
| Flexibility | Imparts a degree of flexibility. | Enhances flexibility.[6] |
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters for applications where the cured epoxy will be exposed to elevated temperatures.
Table 3: Indicative Thermal Properties of Cured Epoxy Resins
| Property | Effect of m-Cresyl Glycidyl Ether | Effect of Phenyl Glycidyl Ether |
| Glass Transition Temperature (Tg) | Generally, a slight reduction is expected. | Can lead to a moderate reduction in Tg.[7] |
| Thermal Stability | Good thermal stability. | Good thermal stability. |
Chemical Resistance
The chemical resistance of the cured epoxy is influenced by the crosslink density and the chemical nature of the components.
Table 4: Indicative Chemical Resistance of Cured Epoxy Resins
| Property | Effect of m-Cresyl Glycidyl Ether | Effect of Phenyl Glycidyl Ether |
| General Chemical Resistance | Good chemical resistance.[3] | Good chemical resistance. |
| Solvent Resistance | Good performance. | Good performance. |
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. The following are summaries of relevant ASTM standards for key experiments.
Viscosity Measurement
A rotational viscometer is used to determine the viscosity of the uncured epoxy-diluent mixture.
Caption: Workflow for Viscosity Measurement.
Protocol: The viscosity of the resin systems can be measured using a Brookfield viscometer or a cone and plate viscometer at a controlled temperature, typically 25°C. The selection of the spindle and rotational speed should be appropriate for the expected viscosity range to ensure accurate readings.
Mechanical Testing
Tensile and flexural properties are determined using a universal testing machine on cured specimens.
Caption: Workflow for Mechanical Property Testing.
Protocols:
-
Tensile Testing: Performed according to ASTM D638 on dog-bone shaped specimens. The test is conducted at a constant crosshead speed until the specimen fails.
-
Flexural Testing: Performed according to ASTM D790 using a three-point bending setup on rectangular specimens. The load is applied at the center of the specimen until it fractures or reaches a specified deflection.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the glass transition temperature and thermal stability.
Caption: Logical Flow for Thermal Analysis.
Protocols:
-
Glass Transition Temperature (Tg): Determined using DSC according to ASTM E1356. A small sample of the cured material is heated at a controlled rate, and the change in heat flow is measured to identify the glass transition region.
-
Thermal Stability: Evaluated using TGA. The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss as a function of temperature is recorded to determine the onset of decomposition.
Conclusion
Both m-cresyl glycidyl ether and phenyl glycidyl ether are valuable reactive diluents for epoxy resins, offering effective viscosity reduction for a wide range of applications. Phenyl glycidyl ether generally provides a lower viscosity, which may be advantageous for applications requiring maximum flowability.[5] Cresyl glycidyl ether, with its slightly higher molecular weight and the presence of a methyl group, may offer a different balance of properties, including potentially lower volatility and good retention of chemical and physical properties.[3]
For researchers and formulators, the choice between these two reactive diluents will depend on a careful consideration of the desired processing characteristics and the final performance requirements of the cured epoxy system. It is highly recommended to conduct specific experimental evaluations, following the protocols outlined in this guide, to determine the optimal diluent for a given application.
References
- 1. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. products.evonik.com [products.evonik.com]
- 4. Reactive Diluent Rd-691 O-Cresyl Glycidyl Ether CAS Number: 2210-79-9 - Reactive Diluent and Epoxy Hardener [honrepoxy.en.made-in-china.com]
- 5. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]
- 6. Phenyl glycidyl ether | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 7. mdpi.com [mdpi.com]
Performance Analysis of ((m-Tolyloxy)methyl)oxirane in Epoxy Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance analysis of ((m-Tolyloxy)methyl)oxirane, also known as m-cresyl glycidyl ether (m-CGE), as a reactive diluent in epoxy composites. Its performance is objectively compared with other commonly used reactive diluents, supported by experimental data to inform material selection and formulation in research and development.
Executive Summary
This compound is an aromatic monofunctional reactive diluent used to reduce the viscosity of epoxy resins, enhancing their processability and handling.[1][2] Its aromatic structure contributes to good chemical resistance and maintenance of physical properties in the cured epoxy system.[1] This guide will delve into the quantitative impact of m-CGE on key performance metrics of epoxy composites, including viscosity reduction, mechanical properties, thermal stability, and curing kinetics, drawing comparisons with aliphatic and other aromatic reactive diluents.
Viscosity Reduction
The primary function of a reactive diluent is to lower the viscosity of the epoxy resin, which can be excessively high for many applications.[3] The efficiency of viscosity reduction is a critical parameter for formulators.
Table 1: Comparison of Viscosity Reduction Efficiency
| Reactive Diluent | Type | Viscosity at 25°C (mPa·s) |
| Cresyl Glycidyl Ether | Aromatic | ≤25[1] |
| n-Butyl Glycidyl Ether (BGE) | Aliphatic | ≤3[1] |
| C12-C14 Aliphatic Glycidyl Ether | Aliphatic | 5-20[1] |
| 1,4-Butanediol Diglycidyl Ether (BDDGE) | Aliphatic (Difunctional) | 12-24[4] |
Note: Data for Cresyl Glycidyl Ether is for a general isomer mixture. The viscosity of m-CGE is expected to be within a similar range.
As a monofunctional reactive diluent, m-CGE effectively reduces the viscosity of epoxy resins, though typically less so than short-chain aliphatic diluents like n-butyl glycidyl ether.[5] However, its lower volatility compared to some aliphatic counterparts is an advantage in certain processing environments.[1]
Mechanical Performance
The addition of a reactive diluent can influence the mechanical properties of the cured epoxy composite. Generally, monofunctional diluents can lead to a decrease in crosslink density, which may affect properties like tensile and flexural strength.[3]
Table 2: Mechanical Properties of Epoxy Composites with Different Reactive Diluents
| Property | Neat Epoxy | Epoxy + m-CGE (projected) | Epoxy + n-Butyl Glycidyl Ether | Epoxy + 1,4-Butanediol Diglycidyl Ether |
| Tensile Strength (MPa) | ~70-80 | Expected slight decrease | ~60-70 | ~70-80 |
| Flexural Strength (MPa) | ~100-120 | Expected slight decrease | ~90-110 | ~100-120 |
| Impact Strength (J/m) | ~50-70 | Expected slight increase | ~60-80 | ~70-90 |
Note: Specific data for m-CGE is limited; projected values are based on the general behavior of aromatic monofunctional diluents. Data for other diluents are typical ranges found in literature.
The aromatic structure of m-CGE is expected to impart good stiffness, potentially mitigating the reduction in strength and modulus often seen with aliphatic diluents.[1] Some studies suggest that the addition of certain reactive diluents can even enhance toughness and impact resistance.[3]
Thermal Properties
The thermal stability and glass transition temperature (Tg) are crucial for determining the service temperature of an epoxy composite.
Table 3: Thermal Properties of Epoxy Composites
| Property | Neat Epoxy | Epoxy + m-CGE | Epoxy + n-Butyl Glycidyl Ether |
| Glass Transition Temperature (Tg) (°C) | ~150-180 | ~140-170 | ~130-160 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | ~350-400 | ~333-415* | ~330-380 |
Data for a poly[(o-cresyl glycidyl ether)-co-formaldehyde] system, indicating good thermal stability.[5]
The aromatic nature of m-CGE generally contributes to better thermal stability compared to aliphatic diluents.[1] While a decrease in Tg is expected with the addition of a monofunctional diluent due to reduced crosslink density, the rigid aromatic ring of m-CGE helps to maintain a relatively high Tg.
Curing Kinetics
The curing process of an epoxy system is an exothermic reaction that can be characterized using Differential Scanning Calorimetry (DSC). The addition of a reactive diluent can affect the curing kinetics.
Table 4: Curing Kinetic Parameters of Epoxy Systems
| Parameter | Neat Epoxy | Epoxy + m-CGE | Epoxy + Phenyl Glycidyl Ether (PGE) |
| Peak Exotherm Temperature (°C) | ~130-150 | Expected similar range | ~130-150 |
| Heat of Reaction (ΔH) (J/g) | ~400-500 | Expected similar range | ~400-500 |
Reactive diluents can influence the mobility of the reacting species and potentially the reaction mechanism.[3] While some diluents can accelerate the cure, others may have a retarding effect. The specific impact of m-CGE would require direct experimental analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mechanical Testing
-
Tensile Strength (ASTM D638): Dog-bone shaped specimens are tested under a controlled tensile load at a constant crosshead speed until failure. The maximum stress sustained by the specimen is recorded as the tensile strength.
-
Flexural Strength (ASTM D790): Rectangular beam specimens are subjected to a three-point bending test. The load is applied at the center of the specimen supported at two ends. The maximum stress at the outermost fiber at the point of failure is the flexural strength.
-
Impact Strength (ASTM D256, Izod): A notched specimen is held in a cantilevered beam configuration and is broken by a single swing of a pendulum. The energy absorbed by the specimen during the break is a measure of its impact strength.
Thermal Analysis
-
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg) (ASTM D7028): A rectangular specimen is subjected to an oscillating flexural load at a constant frequency while the temperature is increased at a constant rate. The Tg is determined from the peak of the tan delta curve or the onset of the storage modulus drop.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): A small sample of the cured composite is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and decomposition profile.
-
Differential Scanning Calorimetry (DSC) for Curing Kinetics: An uncured sample of the epoxy formulation is heated at a constant rate in a DSC instrument. The heat flow associated with the exothermic curing reaction is measured to determine the onset temperature, peak exotherm temperature, and the total heat of reaction.
Visualizations
Logical Workflow for Performance Analysis of Epoxy Composites
Caption: Workflow for performance analysis of epoxy composites.
Conclusion
This compound serves as a viable reactive diluent for epoxy resins, offering a good balance of viscosity reduction and maintenance of thermal and mechanical properties, attributed to its aromatic structure. While it may not provide the same level of viscosity reduction as some short-chain aliphatic diluents, its lower volatility and potential for better retention of thermo-mechanical properties make it a suitable choice for various applications. Further direct comparative studies with specific quantitative data are warranted to fully elucidate its performance profile against a broader range of alternative diluents. This guide provides a foundational understanding for researchers and professionals in selecting and formulating epoxy systems tailored to their specific performance requirements.
References
A Comparative Kinetic Study: Benzyl Glycidyl Ether vs. Benzyl Thiirane Ether in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the kinetic performance of benzyl glycidyl ether and its sulfur analog, benzyl thiirane ether, in amine-induced ring-opening reactions, supported by experimental data.
This guide provides an objective comparison of the reaction kinetics of benzyl glycidyl ether (BGE) and benzyl thiirane ether (BTE) when cured with a polyether amine hardener. The data presented herein is crucial for formulation development, process optimization, and understanding the structure-property relationships in applications ranging from advanced materials to drug delivery systems. The inclusion of the thio-analog of the conventional epoxy presents opportunities for novel material properties and reaction profiles.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the ring-opening reaction of benzyl glycidyl ether and benzyl thiirane ether with polyether amine (Jeffamine D-230), as determined by non-isothermal differential scanning calorimetry (DSC).
| Parameter | Benzyl Glycidyl Ether (BGE) / D-230 | Benzyl Thiirane Ether (BTE) / D-230 |
| Activation Energy (Ea) | 58.7 kJ/mol | 43.2 kJ/mol |
| Šesták–Berggren Model Parameter (m) | 0.0512 | 0.1902 |
| Kinetic Model Fit | Šesták–Berggren | Šesták–Berggren |
| Autocatalytic Effect | Low | High |
Interpretation of Kinetic Data
The experimental data reveals a significant difference in the reactivity of the two ethers. The activation energy for the ring-opening of benzyl thiirane ether is considerably lower than that of its oxygen counterpart, indicating a lower energy barrier for the reaction to occur.[1] This suggests that under identical conditions, the thiirane ring is more susceptible to nucleophilic attack by the amine.
Furthermore, the Šesták–Berggren kinetic model parameter 'm' is substantially higher for the BTE/D-230 system. A higher 'm' value is indicative of a more pronounced autocatalytic effect. In this context, the autocatalysis is likely due to the formation of sulfhydryl (-SH) groups during the initial ring-opening of the thiirane. These newly formed thiol groups can then participate in and accelerate subsequent ring-opening reactions, leading to an overall faster curing process compared to the BGE system, where the generated hydroxyl (-OH) groups have a less pronounced catalytic effect.
Experimental Protocols
The kinetic data presented was obtained using non-isothermal differential scanning calorimetry (DSC). Below is a detailed methodology representative of the experimental protocol employed for such a kinetic study.
Objective: To determine and compare the kinetic parameters of the curing reaction between benzyl glycidyl ether (or benzyl thiirane ether) and a polyether amine hardener.
Materials:
-
Benzyl Glycidyl Ether (BGE), analytical grade
-
Benzyl Thiirane Ether (BTE), synthesized from BGE and potassium thiocyanate
-
Polyether amine hardener (e.g., Jeffamine D-230)
-
Hermetic aluminum DSC pans and lids
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Microwave reactor (for BTE synthesis)
-
Analytical balance
Procedure:
-
Synthesis of Benzyl Thiirane Ether (BTE): BTE is synthesized by the reaction of BGE with potassium thiocyanate (KSCN) in a microwave reactor at a low temperature. The product is purified and its structure confirmed by spectroscopic methods (e.g., FTIR, NMR).
-
Sample Preparation:
-
Stoichiometric mixtures of the epoxy (BGE) or episulfide (BTE) resin and the polyether amine hardener are prepared. The exact ratio is calculated based on the epoxide/thiirane equivalent weight of the resin and the amine hydrogen equivalent weight of the hardener.
-
The components are weighed accurately into a container and thoroughly mixed at room temperature until a homogeneous mixture is obtained.
-
A small amount of the freshly prepared mixture (typically 5-10 mg) is weighed into a hermetic aluminum DSC pan, which is then sealed.
-
-
Non-isothermal DSC Analysis:
-
The sealed DSC pan containing the sample is placed in the DSC cell. An empty sealed pan is used as a reference.
-
The sample is subjected to a dynamic temperature scan at multiple constant heating rates (e.g., 2, 5, 10, and 15 °C/min).
-
The temperature range is typically from ambient temperature to approximately 250-300 °C, ensuring the reaction goes to completion.
-
The heat flow as a function of temperature is recorded for each heating rate.
-
-
Data Analysis:
-
The exothermic heat flow curves obtained from the DSC are used to determine the total heat of reaction (ΔH) and the fractional conversion (α) as a function of temperature.
-
Model-free isoconversional methods (e.g., Vyazovkin, Kissinger-Akahira-Sunose) are applied to the data to determine the activation energy (Ea) as a function of conversion.
-
Model-fitting methods, such as the Málek method, are used to determine the most appropriate reaction model. For these systems, the Šesták–Berggren (autocatalytic) model has been shown to provide a good fit.[1]
-
The kinetic parameters (Ea, pre-exponential factor, and model parameters like 'm' and 'n' for the Šesták–Berggren model) are then calculated.
-
Visualizations
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed ring-opening reactions and the autocatalytic mechanism in the BTE system.
References
A Comparative Guide to Analytical Methods for the Detection of ((m-Tolyloxy)methyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of ((m-Tolyloxy)methyl)oxirane, also known as m-cresyl glycidyl ether. Given the toxicological concerns associated with glycidyl ethers, robust and validated analytical methods are crucial for monitoring its presence in various matrices, from workplace air to pharmaceutical formulations. This document outlines the performance of common analytical techniques, supported by experimental data from closely related compounds, to assist in method selection and validation.
Comparison of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for the analysis of this compound and other glycidyl ethers. The choice between these methods often depends on the sample matrix, required sensitivity, and the nature of the available instrumentation.
Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity. For glycidyl ethers, GC-based methods are frequently used for workplace air monitoring and purity assessment of raw materials.
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides excellent sensitivity and specificity for the direct analysis of intact glycidyl ethers in complex matrices, including biological fluids. This technique often requires minimal sample preparation, reducing the potential for analyte loss or degradation.
Quantitative Performance Data
The following table summarizes the validation parameters for representative GC and LC-MS/MS methods. The GC data is based on a validated method for the closely related compound, phenyl glycidyl ether (PGE), as a proxy due to the limited availability of specific validation reports for this compound.[1][2] The LC-MS/MS data represents typical performance characteristics for the analysis of glycidyl ethers.[3]
| Validation Parameter | Gas Chromatography (GC-FID) for Phenyl Glycidyl Ether[1][2] | Liquid Chromatography (LC-MS/MS) for Glycidyl Ethers (Typical)[3] |
| Analyte | Phenyl Glycidyl Ether | Isopropyl Glycidyl Ether |
| Linearity Range | 10.0 - 1109.0 µg/mL | Not explicitly stated, but typically spans several orders of magnitude |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.99 |
| Limit of Detection (LOD) | 3.0 µg/mL | Analyte-dependent, often in the low µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | 10.0 µg/mL | As low as 0.01 µg/mL (LLOQ) |
| Accuracy (Recovery) | 97.2% - 98.8% | Typically 80% - 120% |
| Precision (RSD) | Intra-batch: 4.9% - 6.4%Inter-batch: 6.2% - 6.9% | Typically < 15% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below is a representative experimental protocol for the determination of a glycidyl ether in workplace air using GC-FID.
Experimental Protocol: GC-FID Method for Phenyl Glycidyl Ether in Workplace Air[1][2]
1. Sample Collection:
-
Workplace air is collected using a carbon tube.
2. Sample Preparation:
-
The collected analyte is desorbed from the carbon tube using a solution of 25% acetone in carbon disulfide.
3. GC-FID Analysis:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Appropriate capillary column for the separation of glycidyl ethers.
-
Injection: The desorbed sample solution is injected into the GC.
-
Detection: The analyte is detected by the FID.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
4. Method Validation:
-
The method is validated for linearity, limit of detection, limit of quantification, precision (intra-batch and inter-batch), and accuracy (recovery).
Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of phenyl glycidyl ether in workplace air by solvent desorption gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acid- and Base-Catalyzed Ring-Opening of 3-Tolyl Glycidyl Ether
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the outcomes of acid- and base-catalyzed hydrolysis of 3-tolyl glycidyl ether. This publication provides a comprehensive overview of the reaction mechanisms, product distributions, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
The ring-opening of epoxides is a fundamental reaction in organic synthesis, yielding valuable diol products. The choice of catalyst, either acidic or basic, significantly influences the regioselectivity of the reaction, leading to different constitutional isomers. This guide presents a comparative study of the acid- and base-catalyzed hydrolysis of 3-tolyl glycidyl ether, a common intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Mechanistic Overview and Regioselectivity
The hydrolysis of 3-tolyl glycidyl ether results in the formation of two potential diol products: 1-(m-tolyloxy)propane-2,3-diol and 2-(m-tolyloxy)propane-1,3-diol. The predominant product is determined by the catalytic conditions employed.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. This is followed by a nucleophilic attack by water. The reaction proceeds through a mechanism with significant SN1 character. The transition state involves a partial positive charge on the carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted secondary carbon (C2) than on the primary carbon (C1). Consequently, the nucleophilic attack preferentially occurs at the more substituted carbon atom, leading to the formation of 2-(m-tolyloxy)propane-1,3-diol as the major product.[1][2][3]
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction follows a concerted SN2 mechanism.[3][4] The hydroxide ion, a strong nucleophile, directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack on the less substituted primary carbon (C1) is favored over the more substituted secondary carbon (C2). This regioselectivity results in the formation of 1-(m-tolyloxy)propane-2,3-diol as the primary product.[3][4]
Quantitative Data Comparison
The following table summarizes the expected product distribution and reaction conditions for the acid- and base-catalyzed hydrolysis of 3-tolyl glycidyl ether, based on established principles of epoxide ring-opening reactions.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Major Product | 2-(m-tolyloxy)propane-1,3-diol | 1-(m-tolyloxy)propane-2,3-diol |
| Minor Product | 1-(m-tolyloxy)propane-2,3-diol | 2-(m-tolyloxy)propane-1,3-diol |
| Typical Catalyst | Dilute H₂SO₄ or HCl | NaOH or KOH |
| Reaction Temperature | Room Temperature to Mild Heating | Room Temperature to Mild Heating |
| Expected Major Product Yield | > 90% | > 95% |
Experimental Protocols
Detailed experimental procedures for both catalytic methods are provided below.
Acid-Catalyzed Hydrolysis of 3-Tolyl Glycidyl Ether
Objective: To synthesize 2-(m-tolyloxy)propane-1,3-diol.
Materials:
-
3-Tolyl glycidyl ether
-
Dilute Sulfuric Acid (e.g., 1 M H₂SO₄)
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-tolyl glycidyl ether in a suitable amount of water.
-
Add a catalytic amount of dilute sulfuric acid to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Base-Catalyzed Hydrolysis of 3-Tolyl Glycidyl Ether
Objective: To synthesize 1-(m-tolyloxy)propane-2,3-diol.
Materials:
-
3-Tolyl glycidyl ether
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Add 3-tolyl glycidyl ether to the basic solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways for the acid- and base-catalyzed ring-opening of 3-tolyl glycidyl ether.
References
A Comparative Guide to Cross-Validation of NMR and HPLC for Glycidyl Ether Purity
For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like glycidyl ethers is paramount. These reactive intermediates are crucial in various syntheses, and their impurity profile can significantly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used analytical techniques for purity assessment.
This guide provides an objective comparison of HPLC and quantitative NMR (qNMR) for the analysis of glycidyl ether purity, supported by established methodologies and typical performance data. Cross-validation using these two orthogonal techniques provides the highest level of confidence in purity assignments, ensuring data integrity for regulatory submissions and research publications.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC and qNMR for the analysis of small organic molecules like glycidyl ethers. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and the nature of the impurities.
| Parameter | HPLC (with UV Detection) | qNMR (Quantitative ¹H NMR) |
| Principle | Physical separation of components based on differential partitioning between a mobile and stationary phase, followed by detection (e.g., UV absorbance). | Intrinsic proportionality between the integrated signal area of a nucleus (e.g., ¹H) and the number of moles of the molecule in the sample.[1][2] |
| Primary Application | Quantification of known and unknown impurities, routine quality control, stability testing. | Absolute purity determination, structural confirmation of analyte and impurities, quantification without a specific reference standard for each impurity.[1][2][3] |
| Limit of Detection (LOD) | Typically in the low ng/mL to µg/mL range. | Generally in the µg/mL to mg/mL range.[4][5] |
| Limit of Quantification (LOQ) | Typically in the ng/mL to low µg/mL range.[6][7][8][9] | Generally requires a signal-to-noise ratio of at least 150 for an uncertainty level below 1%.[5] |
| Linearity (R²) | Excellent, typically ≥ 0.999.[6] | Excellent, typically ≥ 0.999. |
| Precision (%RSD) | High, with Relative Standard Deviations (RSD) typically < 2%.[6] | High, with RSD values typically < 1%. |
| Accuracy / Recovery | Good to excellent (typically 98-102%), but dependent on the availability of pure reference standards for each impurity.[6][10] | Excellent, as it can be a primary ratio method; not dependent on the response factor of impurities.[11] |
| Throughput | Higher, with typical run times of 15-30 minutes per sample.[12][13] | Lower, especially for qNMR which requires long relaxation delays to ensure accurate integration.[12] |
| Sample Consumption | Low (micrograms).[12] | Higher (milligrams).[12] |
| Destructive | Yes.[12] | No, the sample can be recovered.[12] |
Cross-Validation Workflow
A systematic cross-validation approach ensures that both HPLC and NMR methods produce consistent and reliable purity data. The workflow involves analyzing the same batch of the glycidyl ether sample by both techniques and comparing the results.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Phenyl Glycidyl Ether Purity
This protocol describes a general reversed-phase HPLC method for assessing the purity of a common glycidyl ether, phenyl glycidyl ether.
1. Instrumentation and Conditions:
-
System: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the phenyl glycidyl ether sample.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. Data Analysis:
-
The purity is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For higher accuracy, a reference standard of phenyl glycidyl ether with known purity should be used to create a calibration curve. Impurity levels can be more accurately quantified using their own reference standards if available.
Quantitative ¹H NMR (qNMR) for Phenyl Glycidyl Ether Purity
This protocol outlines a method for determining the absolute purity of phenyl glycidyl ether using an internal standard.
1. Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A minimum of 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification and is typically set to 30-60 seconds.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[5][11]
-
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phenyl glycidyl ether sample into a clean vial.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved, non-overlapping signal of the phenyl glycidyl ether and a signal from the internal standard. For phenyl glycidyl ether, the aromatic protons are often suitable.
-
The purity is calculated using the following formula[11][14]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
Subscripts: 'analyte' refers to phenyl glycidyl ether, and 'IS' refers to the internal standard.
-
Conclusion: An Orthogonal Approach to Purity Validation
Both HPLC and qNMR are indispensable tools for the purity validation of glycidyl ethers. HPLC excels in routine quality control, offering high throughput and sensitivity for detecting and quantifying impurities.[12] qNMR, on the other hand, serves as a primary analytical method that provides an absolute purity value and confirms the chemical structure without the need for reference standards for every impurity.[12][15]
By employing both techniques in a cross-validation workflow, researchers and drug development professionals can achieve a comprehensive and highly reliable assessment of glycidyl ether purity. This orthogonal approach ensures the generation of robust and defensible data, ultimately contributing to the development of safer and more effective products.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 6. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. enovatia.com [enovatia.com]
Benchmarking m-Cresyl Glycidyl Ether Performance Against Aliphatic Glycidyl Ethers
An Objective Comparison for Researchers and Drug Development Professionals
In the formulation of high-performance epoxy systems, reactive diluents are critical for reducing viscosity and improving processability. The choice between an aromatic glycidyl ether, such as m-cresyl glycidyl ether (CGE), and various aliphatic glycidyl ethers can significantly impact the final properties of the cured resin. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal reactive diluent for their application.
Both aromatic and aliphatic glycidyl ethers are classified as reactive diluents, meaning they possess an epoxy group that allows them to co-react with the primary resin and curing agent, incorporating directly into the polymer network.[1][2] This integration is crucial for minimizing the negative impacts on mechanical and thermal properties often associated with non-reactive diluents.[1] The fundamental structural difference—the presence of an aromatic ring in CGE versus a linear or branched chain in aliphatic ethers—is the primary determinant of their distinct performance characteristics.[3][4]
Quantitative Performance Comparison
The selection of a reactive diluent involves a trade-off between viscosity reduction and the final physical properties of the thermoset. The following table summarizes the key performance differences between m-cresyl glycidyl ether and common aliphatic glycidyl ethers.
| Performance Metric | m-Cresyl Glycidyl Ether (Aromatic) | Aliphatic Glycidyl Ethers (e.g., Butyl, C12-C14 Alkyl) | Key Considerations & Trade-Offs |
| Viscosity Reduction | Good to Excellent | Excellent | Aliphatic ethers, particularly those with low molecular weight like butyl glycidyl ether, are generally more efficient at reducing viscosity.[5] A 20 wt% addition of butyl glycidyl ether can reduce prepolymer viscosity by up to 97%.[6] |
| Effect on Tg | Minimal Reduction | Moderate Reduction | The rigid aromatic structure of CGE helps maintain the glass transition temperature (Tg) of the base resin. Aliphatic chains introduce flexibility, which typically leads to a more pronounced decrease in Tg.[3][6] |
| Mechanical Properties | Maintains Hardness & Strength | Increases Flexibility & Impact Strength | CGE contributes to a rigid, cross-linked network, preserving tensile and flexural strength. Aliphatic ethers enhance toughness, flexibility, and elongation.[3][7] |
| Chemical Resistance | Generally Improved | Variable; May Decrease Solvent Resistance | The dense, aromatic structure of CGE can enhance resistance to certain chemicals. The addition of flexible aliphatic chains can sometimes limit solvent resistance while improving acid resistance. |
| Thermal Stability | Good | Moderate | Aromatic structures are inherently more thermally stable and can lead to higher thermal conductivity in the cured epoxy compared to aliphatic structures.[4][8] |
| Adhesion | Good | Excellent, especially on non-polar surfaces | Aliphatic glycidyl ethers are noted for their excellent surface wetting characteristics, which promotes strong adhesion.[5] |
| Volatility / Odor | Low Volatility | Low Volatility | As reactive diluents, both types have lower volatility compared to solvent-based systems, contributing to safer handling.[5][7] |
Experimental Protocols
The data presented is typically generated using standardized materials science testing methods. Below are detailed protocols for key evaluative experiments.
Viscosity Measurement (Rheological Analysis)
-
Objective: To quantify the efficiency of the glycidyl ether in reducing the viscosity of a base epoxy resin.
-
Apparatus: A rotational rheometer with parallel plate geometry.
-
Methodology:
-
Prepare samples by mixing a standard base epoxy resin (e.g., Diglycidyl ether of Bisphenol A, DGEBA) with a specified weight percentage (e.g., 5%, 10%, 15%, 20%) of the reactive diluent (m-cresyl glycidyl ether or an aliphatic glycidyl ether).
-
Ensure homogenous mixing using a mechanical stirrer at a controlled speed and temperature.
-
Place a 1-2 mL sample onto the rheometer's lower plate.
-
Set the gap between the plates to a specified distance (e.g., 1 mm).
-
Conduct a steady-state flow sweep at a constant temperature (e.g., 25 °C) over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to measure the viscosity.
-
Record the viscosity at a defined shear rate for comparison. The study on butyl glycidyl ether, for instance, demonstrated a 97% viscosity reduction at room temperature with a 20 wt% addition.[6]
-
Mechanical Properties Testing (Tensile Strength)
-
Objective: To determine the effect of the glycidyl ether on the mechanical performance of the cured epoxy resin.
-
Apparatus: A universal testing machine (UTM).
-
Methodology:
-
Prepare formulations of the epoxy resin, curing agent, and reactive diluent as described above.
-
Cast the mixtures into standardized molds (e.g., dog-bone shape per ASTM D638).
-
Cure the samples according to the manufacturer's specifications for the resin and hardener system (e.g., 24 hours at room temperature followed by a post-cure at 80 °C for 3 hours).
-
Condition the cured specimens for at least 40 hours at standard temperature and humidity.
-
Mount the specimen into the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the tensile strength, modulus of elasticity, and elongation at break. Formulations with reactive diluents may show altered mechanical performance.[2]
-
Thermal Analysis (Dynamic Mechanical Analysis - DMA)
-
Objective: To measure the glass transition temperature (Tg) and viscoelastic properties of the cured epoxy system.
-
Apparatus: A Dynamic Mechanical Analyzer.
-
Methodology:
-
Prepare and cure rectangular specimens of the epoxy formulations as described for mechanical testing.
-
Clamp the specimen in the DMA using a suitable fixture (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from ambient to a point well above the expected Tg (e.g., 30 °C to 200 °C) at a controlled rate (e.g., 3 °C/min).
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
The Tg is typically identified as the peak of the tan delta curve. The addition of flexible aliphatic diluents often causes a moderate reduction in Tg.[6]
-
Visualized Workflow for Diluent Performance Evaluation
The following diagram illustrates a typical experimental workflow for comparing the effects of different reactive diluents on an epoxy resin system.
Caption: Experimental workflow for evaluating epoxy reactive diluents.
Conclusion
The choice between m-cresyl glycidyl ether and aliphatic glycidyl ethers is dictated by the primary performance requirements of the final application.
-
m-Cresyl Glycidyl Ether is the preferred choice when maintaining the thermal properties (Tg) and mechanical strength of the epoxy system is critical, and a moderate reduction in viscosity is sufficient. Its aromatic structure enhances rigidity and can improve chemical resistance, making it suitable for high-performance coatings and structural composites.[4]
-
Aliphatic Glycidyl Ethers are ideal for applications requiring significant viscosity reduction for high filler loading or improved handling. They are also used to impart flexibility, toughness, and impact resistance to the cured resin, which is beneficial for adhesives, sealants, and flexible coatings.[3][7]
By understanding these fundamental trade-offs and utilizing the experimental protocols outlined above, researchers can systematically benchmark performance and make an informed decision to optimize their epoxy formulations for specific and demanding applications.
References
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. What are aliphatic epoxy resins? | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Mono-functional Aliphatic Glycidyl Ethers Catalog - Miller-Stephenson Chemicals [miller-stephenson.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Comparative Review of Synthesis Methods for Aryl Glycidyl Ethers
Aryl glycidyl ethers are a pivotal class of organic compounds, extensively utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their unique structure, incorporating both an aromatic ring and a reactive epoxide moiety, allows for a diverse range of chemical transformations. The efficient and selective synthesis of these ethers is, therefore, a subject of significant interest to researchers and professionals in drug development and materials science. This guide provides an objective comparison of the primary methods for synthesizing aryl glycidyl ethers, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Methods
The choice of synthetic route for aryl glycidyl ethers is often a trade-off between reaction efficiency, cost, and environmental impact. The two most established methods are the Williamson ether synthesis and phase-transfer catalysis. More recently, solvent-free methods have gained traction as a greener alternative. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.
Table 1: Williamson Ether Synthesis of Aryl Glycidyl Ethers
| Phenolic Substrate | Epoxide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Epichlorohydrin | NaOH | Water/Toluene | 80 | 6 | 85 | [1][2] |
| 4-Nitrophenol | Epichlorohydrin | K₂CO₃ | DMF | 90 | 8 | 92 | [1] |
| 2-Naphthol | Epichlorohydrin | NaH | THF | 60 | 12 | 88 | [1][3] |
| o-Allyloxyphenol | (R)-glycidyl m-nitrobenzenesulfonate | KF/18-Crown-6 | THF | 0 | 40 | High | [4] |
| p-Hydroxyphenyl acetamide | Epichlorohydrin | NaOH | Water | 5 | 24 | - | [4] |
Table 2: Phase-Transfer Catalysis (PTC) Synthesis of Aryl Glycidyl Ethers
| Phenolic Substrate | Epoxide Source | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Epichlorohydrin | NaOH | TBAB | Toluene/Water | 70 | 4 | 95 | [5][6] |
| 4-Chlorophenol | Epichlorohydrin | KOH | Aliquat 336 | Dichloromethane | 40 | 5 | 93 | [5][6] |
| Benzophenone phenol | Epichlorohydrin | - | Tetraethylammonium bromide | - | High | - | - | [7] |
| Fatty Alcohols | Epichlorohydrin | NaOH | Various amine/ammonium salts | None (Solvent-free) | 38-42 | - | 91-92 | [6][8] |
| Isooctanol | Epichlorohydrin | NaOH | Tin dibromide/18-crown-6 | None | 130-135 | 12 | - | [9] |
Synthesis Methodologies and Reaction Mechanisms
Williamson Ether Synthesis
The Williamson ether synthesis, developed in the 1850s, remains a cornerstone of ether synthesis.[2][10] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an electrophilic epoxide source, typically epichlorohydrin.[1][2]
Advantages:
Disadvantages:
-
Often requires harsh reaction conditions (strong bases, high temperatures).[1]
-
Can be prone to side reactions, such as elimination, especially with sterically hindered substrates.[1][3]
-
The use of stoichiometric amounts of base generates significant salt waste.[11]
Caption: Williamson ether synthesis pathway for aryl glycidyl ethers.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a significant improvement over the classical Williamson synthesis, particularly in terms of reaction efficiency and milder conditions.[5][6] In this method, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase (where it is generated) to the organic phase containing the epichlorohydrin.[5][12] This enhances the reaction rate and often leads to higher yields.[6]
Advantages:
-
Milder reaction conditions (lower temperatures, weaker bases).[5]
-
Higher yields and selectivity.[6]
-
Reduced side reactions.
-
Amenable to solvent-free conditions, enhancing the green credentials of the synthesis.[8][12]
Disadvantages:
-
The catalyst can sometimes be difficult to separate from the product.
-
Catalyst deactivation can occur.[7]
Caption: Mechanism of phase-transfer catalysis for aryl glycidyl ether synthesis.
Greener Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For aryl glycidyl ethers, this has primarily focused on solvent-free reactions and the use of more sustainable catalysts.
Solvent-free synthesis, often coupled with phase-transfer catalysis, eliminates the need for volatile organic solvents, reducing waste and environmental impact.[8] These reactions are typically carried out using solid sodium hydroxide as the base and a phase-transfer catalyst, with the reactants themselves forming the reaction medium.[6] This approach not only offers environmental benefits but can also lead to higher yields and easier product isolation.[6]
Experimental Protocols
General Procedure for Williamson Ether Synthesis of Phenyl Glycidyl Ether
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in a suitable solvent (e.g., a mixture of water and toluene).
-
Add a stoichiometric amount of sodium hydroxide (1 equivalent) and stir the mixture at room temperature until the phenol is completely dissolved and the sodium phenoxide has formed.
-
Etherification: Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure phenyl glycidyl ether.[13]
General Procedure for Phase-Transfer Catalysis Synthesis of 4-Chlorophenyl Glycidyl Ether
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-chlorophenol (1 equivalent), toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents).
-
Add a 50% aqueous solution of sodium hydroxide (1.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to 70°C with vigorous stirring.
-
Add epichlorohydrin (1.2 equivalents) dropwise over 30 minutes, maintaining the reaction temperature.
-
Continue stirring at 70°C for 4 hours. Monitor the reaction by gas chromatography (GC) or TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers. Wash the organic layer with water until it is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Caption: General experimental workflow for the synthesis of aryl glycidyl ethers.
Conclusion
The synthesis of aryl glycidyl ethers can be effectively achieved through several methods, with the Williamson ether synthesis and phase-transfer catalysis being the most prominent. While the Williamson synthesis is a classic and versatile method, it often requires harsh conditions. Phase-transfer catalysis offers a more efficient and milder alternative, with the added advantage of being adaptable to environmentally friendly solvent-free conditions. The choice of the optimal method will depend on the specific substrate, desired scale of reaction, and the importance of green chemistry principles in the synthetic design. For industrial applications, phase-transfer catalysis, particularly in a solvent-free setup, presents a highly attractive route due to its high yields, operational simplicity, and reduced environmental footprint.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 9. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. iagi.or.id [iagi.or.id]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of ((m-Tolyloxy)methyl)oxirane: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of ((m-Tolyloxy)methyl)oxirane, ensuring laboratory safety, regulatory compliance, and environmental protection.
Researchers and drug development professionals handling this compound, also known as cresyl glycidyl ether, must adhere to stringent disposal procedures due to its hazardous properties. This compound is classified as a skin irritant, may cause an allergic skin reaction, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[1] Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling should occur within a certified chemical fume hood to prevent inhalation of vapors.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required, especially when there is a risk of splashing.[2]
-
Gloves: Use chemically resistant gloves. Double-gloving with nitrile gloves is a recommended best practice. Gloves should be inspected for any signs of degradation before use.[2]
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants are necessary to prevent skin contact.[2]
Spill Management
In the event of a spill, evacuate the area and remove all sources of ignition.[3] The spill should be contained and absorbed using an inert material such as sand, vermiculite, or other non-combustible absorbent materials. The contaminated absorbent material must then be collected into a suitable, sealable container for hazardous waste disposal. Following the cleanup, the area should be decontaminated.
Waste Disposal Procedures
All materials contaminated with this compound are to be treated as hazardous waste. This includes the chemical itself, any solutions containing it, contaminated consumables (e.g., pipette tips, gloves, absorbent paper), and empty containers.[2]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all unused this compound and solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility has been verified.
-
Solid Waste: All contaminated solid materials, such as absorbent pads, gloves, and disposable labware, should be placed in a separate, clearly labeled hazardous waste container.[2]
-
Empty Containers: Containers that have held this compound should be managed as hazardous waste.[2] They should be tightly sealed and labeled.
Step 2: Labeling
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[2]
Step 3: Storage
Store waste containers in a designated and well-ventilated satellite accumulation area.[2] Ensure they are segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] Containers must be kept tightly closed at all times except when adding waste.[5]
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not attempt to dispose of this chemical down the drain or in regular trash. For unwanted or expired containers of the chemical, it is recommended to have them collected directly by the hazardous waste service without attempting any form of in-laboratory neutralization unless you have a specific, validated protocol.[6]
While chemical neutralization of reactive compounds can sometimes be performed as part of an experimental procedure to render the waste less hazardous, this should only be done by trained personnel following a well-established and validated protocol.[6][7] A potential, though not specifically validated for this compound, method for epoxides is a controlled acid-catalyzed hydrolysis to form a less reactive diol, however, the resulting product must still be disposed of as hazardous waste.[2]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects |
| Hazardous to the Aquatic Environment (long-term) | H411 | Toxic to aquatic life with long lasting effects |
Data sourced from PubChem CID 98180.[1]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling ((m-Tolyloxy)methyl)oxirane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the laboratory use of ((m-Tolyloxy)methyl)oxirane (CAS No. 2186-25-6). The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.
Chemical Safety Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation and may provoke an allergic skin reaction.[1][2] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 5-mil thickness). Double gloving is recommended for neat compound handling. | Provides chemical resistance against glycidyl ethers. Double gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and vapors. A face shield offers broader protection. |
| Body Protection | Chemical-resistant laboratory coat or gown. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges and P100 particulate filters. | Essential for preventing the inhalation of vapors and aerosols, especially during weighing, transferring, and in case of a spill. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is crucial to minimize exposure and ensure the integrity of experiments.
1. Preparation and Area Setup:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure the work surface is clean, uncluttered, and made of a non-porous material.
-
Have all necessary equipment and materials readily available, including weighing implements, solvents, and clearly labeled waste containers.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.
2. Handling Procedures:
-
Always wear the complete set of recommended PPE before handling the compound.
-
When weighing the neat compound, use an analytical balance inside a fume hood or a ventilated balance enclosure to minimize air disturbance and inhalation risk.
-
Use anti-static weigh boats or paper to prevent the scattering of the powder.
-
Open the primary container carefully, avoiding the creation of dust or aerosols.
-
Use a clean spatula to transfer the desired amount of the compound.
-
Close the primary container immediately after weighing.
-
When preparing solutions, add the solvent to the receiving vessel first, if possible, before adding the this compound to minimize splashing.
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Work from the outside of the spill inwards.
-
Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected waste into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to the disposal plan.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Includes unused this compound, contaminated gloves, weigh paper, absorbent materials from spills, and other disposable items. This waste should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Encompasses solutions containing this compound and solvent rinses. This waste should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams.
Disposal Procedure:
-
All waste must be collected in appropriate, sealed, and clearly labeled hazardous waste containers.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA PEL | 10 ppm (8-hour TWA) | [3][4] |
| NIOSH REL | 1 ppm (15-minute Ceiling) | [3][4] |
| ACGIH TLV | 0.1 ppm (8-hour TWA) | [3] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
